molecular formula C8H13N3 B147992 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 126052-32-2

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

カタログ番号: B147992
CAS番号: 126052-32-2
分子量: 151.21 g/mol
InChIキー: WJPFFUFOYZQXKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C8H13N3 and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-2-7-6-11-4-3-9-5-8(11)10-7/h6,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPFFUFOYZQXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2CCNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promising Scaffold of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that is amenable to a wide range of chemical modifications, making it an attractive starting point for the design of novel therapeutic agents.[1][2] Derivatives of the broader imidazo[1,2-a]pyrazine class have demonstrated a remarkable diversity of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3] This guide will delve into the fundamental properties of this scaffold, with a specific focus on the 2-ethyl derivative, providing researchers and drug development professionals with a comprehensive overview of its synthesis, physicochemical characteristics, and potential biological applications.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is not extensively available in the public domain, we can infer some of its likely characteristics by examining the parent compound and applying principles of medicinal chemistry. The addition of an ethyl group at the 2-position is expected to increase the lipophilicity, which may influence its solubility, permeability, and metabolic stability.

Property5,6,7,8-tetrahydroimidazo[1,2-a]pyrazineThis compoundData Source
Molecular Formula C6H9N3C8H13N3[4]
Molecular Weight 123.16 g/mol 151.21 g/mol [4]
XLogP3 -0.9Not available (Predicted to be higher than the parent compound)[4]
Physical Form SolidNot available (Likely a solid or oil at room temperature)[5]

Synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Core

The synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is typically achieved through a multi-step process. A common strategy involves the initial formation of a substituted imidazo[1,2-a]pyrazine, followed by the reduction of the pyrazine ring. This approach allows for the introduction of various substituents on both the imidazole and pyrazine rings, enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.[6]

A generalized synthetic workflow is outlined below:

Synthesis_Workflow A Substituted 2-aminopyrazine C Cyclocondensation A->C B α-Haloketone (e.g., 1-bromo-2-butanone for 2-ethyl derivative) B->C D Substituted imidazo[1,2-a]pyrazine C->D Formation of imidazole ring E Reduction (e.g., H2, Pd/C) D->E F 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative E->F Reduction of pyrazine ring

Caption: Generalized synthesis of the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold.

Potential Biological Activities and Therapeutic Applications

The imidazo[1,2-a]pyrazine scaffold has been identified as a key component in a variety of biologically active molecules. The specific substitutions on the ring system play a crucial role in determining the pharmacological profile of the resulting compounds.

Gαq Protein Silencing

Certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives have been identified as cell-permeable compounds that can preferentially silence Gαq proteins.[6][7][8] These proteins are key mediators in signal transduction pathways, and their dysregulation is implicated in various diseases. The ability to selectively inhibit Gαq signaling presents a promising therapeutic strategy.

P2X7 Receptor Modulation

Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine have been investigated as modulators of the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel involved in inflammation and pain signaling. Antagonists of this receptor are being explored for the treatment of inflammatory pain, neuropathic pain, and neurodegenerative disorders.

Anticancer and Kinase Inhibition

The broader class of pyrazine derivatives has shown significant potential as anticancer agents.[2] Their mechanisms of action often involve the inhibition of key kinases in cancer cell signaling pathways.[2] The imidazo[1,2-a]pyrazine scaffold can be functionalized to target the ATP-binding pocket of various kinases, making it a valuable framework for the development of novel kinase inhibitors.

Antibacterial and Anti-inflammatory Activity

Imidazo[1,2-a]pyrazine derivatives have also been reported to possess antibacterial and anti-inflammatory properties, highlighting the versatility of this scaffold in addressing a range of therapeutic areas.[3]

Experimental Protocols: A Generalized Approach

The following is a generalized protocol for the synthesis of a 2-alkyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, based on established literature procedures for related compounds.[6] Note: This protocol should be considered a starting point and will require optimization for the specific synthesis of the 2-ethyl derivative.

Step 1: Synthesis of the Imidazo[1,2-a]pyrazine Intermediate

  • To a solution of a 2-aminopyrazine derivative in a suitable solvent (e.g., absolute DMF), add an appropriate α-haloketone (for a 2-ethyl derivative, 1-bromobutan-2-one could be used) and a base (e.g., K2CO3).

  • Stir the reaction mixture at room temperature for several hours.

  • Upon completion, as monitored by TLC, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield the 2-alkyl-imidazo[1,2-a]pyrazine.

Step 2: Reduction of the Pyrazine Ring

  • Dissolve the 2-alkyl-imidazo[1,2-a]pyrazine intermediate in a suitable solvent (e.g., absolute MeOH).

  • Add a catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation (H2 gas at 1 atm) and stir at room temperature for 24 hours.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 2-alkyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.

  • Further purification can be achieved by recrystallization or column chromatography.

Functionalization_Potential Scaffold 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Core Position 2 Position 3 Position 7 (N) R1 Alkyl, Aryl, etc. Scaffold:f1->R1 Modulates lipophilicity and target binding R2 Aryl, Heteroaryl, etc. Scaffold:f2->R2 Influences steric and electronic properties R3 Acyl, Alkyl, etc. Scaffold:f3->R3 Affects solubility and pharmacokinetic properties

Caption: Potential points of diversification on the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold.

Conclusion and Future Directions

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold represents a highly versatile and promising platform for the discovery of new drugs. While specific data for this compound is limited, the extensive research on related derivatives provides a strong foundation for its further exploration. Future research should focus on the development of efficient and scalable synthetic routes to 2-alkylated derivatives, followed by a thorough investigation of their physicochemical properties and biological activities. Such studies will undoubtedly unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available from: [Link]

  • MySkinRecipes. (n.d.). 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine. Available from: [Link]

  • ResearchGate. (2025, October 17). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Available from: [Link]

  • National Center for Biotechnology Information. (2020, September 7). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Available from: [Link]

  • PubMed. (2020, October 1). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands. Available from: [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. Available from: [Link]

  • Google Patents. (n.d.). WO2010125101A1 - 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as p2x7 modulators.
  • PubChemLite. (n.d.). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Available from: [Link]

Sources

Technical Monograph: 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural pharmacology, mechanism of action, and experimental utility of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS: 126052-32-2).

This analysis treats the molecule not merely as a standalone entity, but as a high-value privileged scaffold (pharmacophore) used to engineer potent antagonists for purinergic receptors (P2X7) and transient receptor potential channels (TRPC5).

Mechanistic Profiling & Experimental Applications in Drug Discovery

Executive Technical Summary

This compound (hereafter ETHIP ) is a bicyclic, saturated heterocyclic amine. It represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets by orienting functional groups into specific three-dimensional vectors.

Unlike its aromatic parent (imidazo[1,2-a]pyrazine), the tetrahydro variant possesses significant


 character, offering superior solubility and defined conformational rigidity. Its primary utility lies in the modulation of the P2X7 Receptor  (an ATP-gated ion channel) and TRPC5 channels , where it serves as the core binding motif that stabilizes the ligand-receptor complex.
Key Chemical Identifiers
PropertySpecification
IUPAC Name This compound
CAS Number 126052-32-2
Molecular Formula

Molecular Weight 151.21 g/mol
Key Vector N7 (Secondary amine) – Primary handle for amide/urea coupling.[1]
Lipophilic Vector C2-Ethyl – Steric anchor for hydrophobic pockets.

Mechanism of Action (MoA)

The biological activity of ETHIP is context-dependent, functioning as a "warhead carrier" or "linker" that dictates binding affinity. The two most validated mechanisms involve the antagonism of ion channels involved in inflammation and nociception.

Primary Mechanism: P2X7 Receptor Antagonism

The P2X7 receptor is a trimeric ATP-gated cation channel. Excessive activation by extracellular ATP (eMAP) triggers the NLRP3 inflammasome , releasing IL-1


 and IL-18.
  • Binding Mode: ETHIP derivatives (specifically N7-amides) act as allosteric antagonists . The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core occupies a hydrophobic pocket adjacent to the ATP-binding site.

  • Role of the 2-Ethyl Group: The ethyl substituent at the C2 position provides critical steric bulk that displaces water molecules in the receptor's hydrophobic cleft, increasing the entropy of binding.

  • Role of the N7-Nitrogen: This basic center is typically acylated (e.g., with 2-chloro-3-(trifluoromethyl)benzoic acid). The resulting amide bond restricts the rotation of the pharmacophore, locking it into a bioactive conformation that prevents the P2X7 channel pore from opening.

Secondary Mechanism: TRPC5 Channel Inhibition

TRPC5 is a non-selective cation channel implicated in renal injury and anxiety.

  • Mechanism: ETHIP-based pyridazinone derivatives inhibit TRPC5-mediated

    
     influx.
    
  • Selectivity: The tetrahydro-ring system provides the necessary curvature to fit the TRPC5 pore vestibule, distinguishing it from planar aromatic inhibitors which often suffer from off-target kinase activity.

Mechanistic Pathway Visualization

The following diagram illustrates the blockade of the P2X7 signaling cascade by ETHIP derivatives.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Trimeric Ion Channel) ATP->P2X7 Activates K_Efflux K+ Efflux P2X7->K_Efflux Channel Opening ETHIP ETHIP Derivative (Antagonist) ETHIP->P2X7 Allosteric Blockade NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates ProIL1 Pro-IL-1β Caspase1->ProIL1 Cleaves IL1 Mature IL-1β Release (Inflammation) ProIL1->IL1 Secretion

Figure 1: Signal transduction blockade. ETHIP derivatives prevent P2X7 pore dilation, halting the K+ efflux required for NLRP3 inflammasome activation.

Structural Activity Relationship (SAR)[1][3][4]

To utilize ETHIP effectively in drug design, researchers must understand the "vectors" of the molecule.

PositionChemical FeatureBiological Function
N7 (Secondary Amine) Nucleophilic HandleThe Linker. Essential for attaching "tail" groups (aryl amides/ureas). A basic nitrogen here is crucial for solubility but is usually capped to improve permeability.
C2 (Ethyl Group) Hydrophobic/StericThe Anchor. The ethyl group fills small hydrophobic sub-pockets (e.g., in P2X7). Removing it (H) or enlarging it (t-Butyl) often results in a 10-fold loss of potency due to steric clash or loose fit.
C3 (Bridgehead) Electron DensityThe Spacer. Can be substituted (e.g., with halogens) to tune the pKa of the imidazole ring, affecting hydrogen bond donor/acceptor capability.
C5-C8 (Piperazine Ring) Conformational ControlThe Scaffold. The saturated ring forces the molecule into a "semi-chair" or "boat" conformation, unlike the flat aromatic pyrazine. This "escape from flatland" improves selectivity.

Experimental Protocols

Synthesis of the ETHIP Core

Rationale: This protocol uses a modified condensation-cyclization approach to generate the bicyclic core from commercially available diamines.

Reagents:

  • Ethylenediamine (1.0 eq)

  • 1-Bromo-2-butanone (1.1 eq) (Precursor for the 2-ethyl group)

  • Ethanol (Solvent)

  • Sodium Bicarbonate (

    
    )
    

Workflow:

  • Alkylation: Dissolve ethylenediamine in ethanol at 0°C. Add 1-bromo-2-butanone dropwise. The ketone carbonyl is positioned for the subsequent cyclization.

  • Cyclization: Heat the mixture to reflux (80°C) for 4 hours. The internal amine attacks the ketone, followed by dehydration to form the imidazole ring.

  • Reduction (Critical Step): The initial product is often the aromatic imidazo[1,2-a]pyrazine. To obtain the tetrahydro version, perform catalytic hydrogenation (

    
    , 50 psi) using 
    
    
    
    or
    
    
    in acetic acid.
  • Purification: Neutralize with NaOH, extract with DCM, and purify via flash chromatography (MeOH/DCM gradient).

Functional Validation: Calcium Influx Assay (P2X7)

Rationale: To verify the antagonistic activity of an ETHIP derivative, one must measure the inhibition of ATP-induced calcium flux in HEK293 cells expressing human P2X7.

Materials:

  • HEK293-hP2X7 cells.

  • Fluo-4 AM (Calcium indicator).

  • BzATP (Specific P2X7 agonist, more potent than ATP).

  • Test Compound: ETHIP derivative (dissolved in DMSO).

Step-by-Step Protocol:

  • Loading: Seed cells in 96-well black plates. Incubate with 2 µM Fluo-4 AM in assay buffer (HBSS + 20mM HEPES) for 45 mins at 37°C.

  • Pre-incubation: Remove dye, wash cells, and add assay buffer containing the ETHIP test compound (0.1 nM – 10 µM). Incubate for 20 mins to allow equilibrium binding.

  • Stimulation: Place plate in a FLIPR (Fluorometric Imaging Plate Reader). Inject BzATP (EC80 concentration, typically 100 µM) to trigger channel opening.

  • Data Acquisition: Measure fluorescence intensity (

    
    ) for 180 seconds.
    
  • Analysis: Calculate

    
     by plotting % Inhibition vs. Log[Concentration]. A valid ETHIP-based antagonist should show an 
    
    
    
    .

References

  • Tetrahydroimidazo[1,2-a]pyrazine Derivatives as P2X7 Modulators. Source: WIPO Patent WO2010125101. Relevance: Defines the this compound core (Intermediate 5) as a critical scaffold for P2X7 antagonists. URL:

  • Discovery of pyridazinone derivatives bearing tetrahydroimidazo[1,2-a]pyrazine scaffold as potent inhibitors of TRPC5. Source: European Journal of Medicinal Chemistry (2024). Relevance: Validates the scaffold's utility in designing selective ion channel inhibitors beyond P2X7. URL:[Link]

  • Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. Source: Chemistry – A European Journal (2020). Relevance: Describes the "BIM" series, establishing the scaffold's ability to permeate cells and target intracellular G-proteins.[2] URL:[Link]

  • This compound (Compound Summary). Source: PubChem / BLDPharm Catalog. Relevance: Provides physical-chemical properties and commercial availability of the building block. URL:[Link]

Sources

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine biological targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Targets of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and its Core Scaffold

Preamble: Navigating a Sparse Data Landscape

For drug discovery and development professionals, the exploration of novel chemical scaffolds is a journey into uncharted territory. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core is a compelling heterocycle, recognized as a structural analog of deazapurines, and has demonstrated a remarkable diversity of pharmacological activities.[1] This guide focuses on the biological targets of this scaffold, with a particular interest in the 2-ethyl substituted derivative. It is important to note that while the broader class of imidazo[1,2-a]pyrazines has been the subject of numerous investigations, specific data on this compound is limited in the public domain. Therefore, this document will provide a comprehensive overview of the known biological targets for the core scaffold and its closely related analogs. We will then leverage established structure-activity relationships to postulate the likely biological space occupied by the 2-ethyl derivative, offering a scientifically grounded roadmap for future research.

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological profile. Derivatives of this scaffold have been reported to exhibit a wide array of pharmacological effects, including antibacterial, anti-inflammatory, anticancer, and phosphodiesterase inhibitory activities.[1][2][3][4] The tetrahydro derivative, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, retains this biological potential while offering different physicochemical properties that can be advantageous for drug development.

Key Biological Targets of the Tetrahydroimidazo[1,2-a]pyrazine Core and its Analogs

Our extensive review of the literature has identified several key protein families and signaling pathways that are modulated by compounds featuring the tetrahydroimidazo[1,2-a]pyrazine scaffold.

Gαq Proteins: A Rare Target for Small Molecule Inhibitors

A significant breakthrough in the pharmacology of this scaffold was the discovery of BIM-46174, a 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivative, and its dimeric form, BIM-46187, as potent and cell-permeable inhibitors of Gαq proteins.[5][6][7] This is a particularly noteworthy finding, as there are very few small molecules known to selectively target this class of G proteins.

Mechanism of Action: Gαq proteins are a family of heterotrimeric G protein alpha subunits that, upon activation by G protein-coupled receptors (GPCRs), stimulate phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). The inhibition of Gαq by tetrahydroimidazo[1,2-a]pyrazine derivatives effectively dampens this signaling cascade.

Structural Requirements for Activity: Structure-activity relationship (SAR) studies have revealed several key features necessary for Gαq inhibition:

  • A redox-active thiol/disulfane substructure.

  • A basic N-terminal amino group.

  • A cyclohexylalanine moiety.

  • The bicyclic tetrahydroimidazo[1,2-a]pyrazine skeleton.[5][6][7]

While the specific 2-ethyl derivative has not been tested, its core structure aligns with the foundational bicyclic requirement. The introduction of a small alkyl group at the 2-position could modulate the compound's steric and electronic properties, potentially influencing its interaction with the Gαq protein.

Experimental Protocol: Inositol 1-Phosphate (IP1) Accumulation Assay

This fluorescence-based assay is a standard method for quantifying the activity of the Gαq signaling pathway.

Principle: In the presence of LiCl, the degradation of IP1 (a downstream metabolite of IP3) is blocked, leading to its accumulation in stimulated cells. This accumulation can be measured using a competitive immunoassay employing a cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog.

Step-by-Step Methodology:

  • Cell Culture: HEK293 cells are cultured to 80-90% confluency in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 50,000 cells/well and incubated for 24 hours.

  • Compound Pre-incubation: The growth medium is replaced with a stimulation buffer containing varying concentrations of the test compound (e.g., this compound) and incubated for 30 minutes.

  • Agonist Stimulation: A known Gαq-coupled receptor agonist (e.g., carbachol) is added to the wells and incubated for 1 hour at 37°C.

  • Cell Lysis and Detection: The cells are lysed, and the IP1 levels are quantified using a commercial HTRF-based IP-One assay kit according to the manufacturer's instructions.

  • Data Analysis: The HTRF ratio is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

Signaling Pathway Diagram:

Gq_signaling_pathway GPCR Gαq-Coupled Receptor Gq Gαq Protein GPCR->Gq Activation PLCb Phospholipase C-β (PLCβ) Gq->PLCb Stimulation PIP2 PIP2 PLCb->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC BIM Tetrahydroimidazo [1,2-a]pyrazine Derivatives BIM->Gq Inhibition ENPP1_Inhibition_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis recombinant_ENPP1 Recombinant Human ENPP1 incubation Incubate at 37°C recombinant_ENPP1->incubation substrate Fluorogenic Substrate substrate->incubation test_compound 2-Ethyl-5,6,7,8- tetrahydroimidazo [1,2-a]pyrazine test_compound->incubation read_fluorescence Read Fluorescence (Ex/Em) incubation->read_fluorescence data_analysis Calculate % Inhibition and IC50 read_fluorescence->data_analysis

Sources

Imidazo[1,2-a]pyrazine scaffold activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Imidazo[1,2-a]pyrazine Scaffold Activity: A Medicinal Chemistry & Chemical Biology Guide Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, and Chemical Biologists

Executive Summary

The imidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its amphiphilic nature, metabolic stability, and ability to mimic the purine core of ATP. Unlike its isomer imidazo[1,2-a]pyridine, the pyrazine analog incorporates an additional nitrogen at position 4, significantly altering its pKa (approx. 3.0–4.0) and hydrogen bond acceptor capabilities.[1][2][3]

This guide dissects the scaffold's utility across two distinct domains: Kinase Inhibition (oncology/immunology) and Bioluminescence (reporter assays), providing validated protocols for synthesis and activity profiling.

Structural Activity Relationship (SAR) & Electronic Properties[3]

The imidazo[1,2-a]pyrazine core is a 5,6-fused bicyclic heterocycle.[2][3][4] Its utility stems from a defined electronic distribution that allows for orthogonal functionalization.[2][3]

1.1 The Pharmacophore Map
  • N1 (Bridgehead Nitrogen): A critical Hydrogen Bond Acceptor (HBA).[3] In kinase inhibitors, this often interacts with the "hinge region" of the ATP binding pocket (e.g., interacting with backbone amides of Val/Leu residues).

  • C3 Position (Nucleophilic): The most electron-rich site, prone to electrophilic aromatic substitution (SEAr).[2][3] This is the primary vector for introducing solubilizing groups or steric bulk to fit the "gatekeeper" region of kinases.

  • C6 & C8 Positions (Electrophilic): These positions are susceptible to nucleophilic aromatic substitution (

    
    ) or metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[2][3] The C8 position is particularly sensitive to 
    
    
    
    displacement if a leaving group (Cl/Br) is present.
1.2 Visualization: Core SAR Logic

SAR_Map Scaffold Imidazo[1,2-a]pyrazine Core N1 N1 Position: Hinge Binding (HBA) Critical for Kinase Affinity Scaffold->N1 H-Bonding C3 C3 Position: Nucleophilic (SEAr) Target: Halogenation/Formylation Scaffold->C3 Electronic High C8 C8 Position: Electrophilic (SNAr/Suzuki) Target: Amination/Arylation Scaffold->C8 Electronic Low C6 C6 Position: Diversity Vector Target: Suzuki Coupling Scaffold->C6 Structural Extension

Figure 1: Pharmacophore mapping of the imidazo[1,2-a]pyrazine core, highlighting orthogonal reactivity sites for library generation.

Kinase Inhibition: Mechanism & Case Study

The scaffold is a bioisostere of the adenine ring found in ATP.

2.1 Mechanism of Action

In the ATP-binding pocket of kinases (e.g., Syk, PI3K, mTOR), the imidazo[1,2-a]pyrazine core typically orients such that N1 accepts a hydrogen bond from the backbone NH of the hinge region. Substituents at C8 often project into the solvent-exposed region, allowing for the attachment of solubilizing morpholine or piperazine moieties.

2.2 Clinical Validator: Entospletinib (GS-9973)[2][3]
  • Target: Spleen Tyrosine Kinase (Syk).[2][3][5]

  • Structure: 6-(1H-indazol-6-yl)-N-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine.[2][3]

  • Binding Mode: The C8-amine linker provides flexibility, while the core scaffold anchors the molecule in the active site. The selectivity over other kinases is achieved through specific interactions in the selectivity pocket adjacent to the ATP site.

Bioluminescence: The Coelenterazine Connection[6][7][8]

Beyond oncology, this scaffold is the core of Coelenterazine , the luciferin substrate for Renilla (Rluc) and Gaussia (Gluc) luciferases.

  • Mechanism: The imidazo[1,2-a]pyrazin-3-one core undergoes oxidative decarboxylation catalyzed by the luciferase enzyme.[2][3] This yields coelenteramide in an excited state, which emits blue light (

    
     nm) upon relaxation to the ground state.
    
  • Application: High-sensitivity reporter gene assays and BRET (Bioluminescence Resonance Energy Transfer) studies.[2][3]

Validated Experimental Protocols

Chemical Synthesis: The "Gold Standard" Condensation

While multicomponent reactions (Groebke-Blackburn-Bienaymé) exist, the condensation of 2-aminopyrazine with


-haloketones remains the most robust method for generating the core with high regiocontrol.[2][3]
Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyrazine

Objective: Synthesize the core scaffold from commercially available precursors.

  • Reagents:

    • 2-Aminopyrazine (1.0 equiv)[2][3][6]

    • 2-Bromoacetophenone (1.1 equiv)[2][3]

    • Ethanol (anhydrous) or 1,4-Dioxane[2][3]

    • Sodium Bicarbonate (

      
      )[3][6]
      
  • Procedure:

    • Step 1 (Condensation): Dissolve 2-aminopyrazine (10 mmol) in Ethanol (20 mL).[2][3] Add 2-Bromoacetophenone (11 mmol) dropwise at room temperature.

    • Step 2 (Cyclization): Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor: TLC (5% MeOH in DCM) should show consumption of amine.[2]
      
    • Step 3 (Workup): Cool to room temperature. If a hydrobromide salt precipitates, filter it directly. If not, concentrate the solvent in vacuo.

    • Step 4 (Neutralization): Suspend the residue in water and neutralize with saturated

      
       solution until pH ~8.[3] Extract with Ethyl Acetate (
      
      
      
      mL).[2][3]
    • Step 5 (Purification): Dry organics over

      
      , filter, and concentrate. Recrystallize from EtOH/Hexane or purify via flash chromatography (SiO2, Hexane:EtOAc gradient).[3]
      

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the characteristic aromatic doublet/doublet for the pyrazine protons (approx.

    
     8.0–9.0 ppm) and the singlet for the imidazole C3-H (approx.[2][3] 
    
    
    
    8.2 ppm).[2][3]
4.2 Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 2-Aminopyrazine + Alpha-Haloketone Reflux Reflux in EtOH (4-6 Hours) Start->Reflux Condensation Intermed Intermediate: Hydrobromide Salt Reflux->Intermed Precipitation Base Neutralization (Sat. NaHCO3) Intermed->Base Free Base Formation Product Final Product: Imidazo[1,2-a]pyrazine Base->Product Extraction & Purification

Figure 2: Step-by-step synthetic workflow for the condensation route, yielding the functionalizable core.[2][3]

Biological Assay: Kinase Selectivity Profiling (ADP-Glo)

Objective: Determine the


 of an imidazo[1,2-a]pyrazine derivative against a target kinase (e.g., Syk).[3]
  • Reagents:

    • Kinase Enzyme (Syk), Substrate (Poly Glu:Tyr), Ultra-pure ATP.

    • ADP-Glo™ Reagent (Promega).[2][3]

    • Assay Buffer: 40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA, 1 mM DTT.
      
  • Procedure:

    • Step 1 (Compound Prep): Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO. Transfer 100 nL to a 384-well white plate.

    • Step 2 (Enzyme Reaction): Add 2

      
      L of Kinase/Substrate mix.[2] Incubate 10 mins. Add 2 
      
      
      
      L of ATP (at
      
      
      concentration).[2] Incubate 60 mins at RT.[2][3]
    • Step 3 (ADP Generation): Add 4

      
      L of ADP-Glo Reagent (stops kinase, depletes remaining ATP).[2][3] Incubate 40 mins.
      
    • Step 4 (Detection): Add 8

      
      L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[2][3] Incubate 30 mins.
      
    • Step 5 (Read): Measure luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition


. Fit to a 4-parameter logistic equation to determine 

.[2][3]

Data Summary: Comparative Activity Profile

FeatureImidazo[1,2-a]pyrazineImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazine
Core Atoms 3 Nitrogens2 Nitrogens3 Nitrogens
pKa (approx) 3.0 - 4.05.0 - 6.03.5 - 4.5
Water Solubility ModerateLowModerate-High
Primary Use Kinase Inhibitors (Syk, mTOR), LuciferinsAnxiolytics (Zolpidem), Kinase InhibitorsKinase Inhibitors (Ponatinib)
Metabolic Liability Oxidation at C3/C5Oxidation at C3Oxidation at C3

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2026).[2][3] A comprehensive review of the structural isomer, providing context for the pyrazine scaffold's development. [3]

  • Entospletinib (GS-9973), a Selective Syk Inhibitor. PubChem.[2][3] Detailed chemical structure and clinical data for the primary drug example. [3]

  • Synthetic Routes to Coelenterazine and Other Imidazo[1,2-a]pyrazin-3-one Luciferins. Chemistry – A European Journal. (2015). Definitive guide on the bioluminescence applications of the scaffold.

  • Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. Chemical Science. (2013). Establishing the rules for C3 vs C6/C8 functionalization.

  • Scaffold hopping of the SYK inhibitor entospletinib. European Journal of Medicinal Chemistry. (2020). Discusses the specific binding modes and structural evolution of the scaffold in drug design.

Sources

Methodological & Application

Analytical methods for 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Comprehensive Analytical Profiling of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Part 1: Introduction & Physicochemical Context

This compound (hereafter referred to as ETHIP ) is a critical bicyclic heterocyclic building block. It belongs to the class of imidazopyrazines, which are increasingly utilized in medicinal chemistry for their ability to mimic peptide turns and interact with G-protein coupled receptors (GPCRs) and viral nucleoproteins [1, 2].

Unlike its aromatic precursor (imidazo[1,2-a]pyrazine), the 5,6,7,8-tetrahydro variant possesses a saturated piperazine ring fused to the imidazole core. This structural feature introduces a secondary amine functionality, significantly altering its basicity and polarity compared to fully aromatic analogs.

Physicochemical Profile & Analytical Challenges
PropertyValue (Approx.)Analytical Implication
Molecular Weight 151.21 g/mol Low MW requires careful selection of LC-MS cutoff or use of GC.
pKa (Secondary Amine) ~9.0 – 9.8Critical: The molecule is positively charged at neutral/acidic pH, leading to severe peak tailing on standard C18 columns due to silanol interactions.
pKa (Imidazole N) ~3.5 – 4.5Weakly basic; contributes to polarity.
LogP ~0.5 – 1.2Moderately polar; requires low organic initial conditions in RP-HPLC or HILIC mode.
Chromophore Imidazole RingWeak UV absorption above 240 nm. Requires detection at 210–220 nm.

Part 2: Analytical Protocols

Protocol A: High-pH Reversed-Phase HPLC (Assay & Purity)

Rationale: Standard acidic mobile phases (formic acid/TFA) protonate the secondary amine (N7 position), causing secondary interactions with the stationary phase (peak tailing). We utilize a High-pH (pH 10) strategy to keep the amine neutral, ensuring sharp peak symmetry and maximizing retention of polar impurities [3].

System Suitability Requirements:

  • Tailing Factor (Tf): < 1.5

  • Resolution (Rs): > 2.0 between ETHIP and nearest impurity (likely the des-ethyl or aromatic analog).

  • Injection Precision: RSD < 1.0% (n=6).

Method Parameters:

ParameterCondition
Column Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (or equivalent high-pH stable column)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with NH₄OH
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV at 215 nm (Reference: 360 nm)
Injection Vol 5.0 µL
Gradient T(min) / %B: 0/5, 10/40, 15/90, 17/90, 17.1/5, 22/5

Step-by-Step Workflow:

  • Buffer Prep: Dissolve 0.79 g Ammonium Bicarbonate in 1L water. Adjust pH to 10.0 ± 0.1 with Ammonia solution. Filter through 0.22 µm nylon membrane.

  • Sample Prep: Accurately weigh 25 mg of ETHIP into a 50 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. Sonicate for 5 mins. (Conc: 0.5 mg/mL).[1]

  • Blank: Inject 50:50 Water:Acetonitrile. Ensure no interference at the retention time of ETHIP (~6-8 min).

  • Analysis: Inject Standard (x6) and Samples (x2). Calculate % Purity using Area Normalization.

Protocol B: HILIC-MS/MS (Trace Genotoxic Impurity Analysis)

Rationale: In the synthesis of ETHIP, alkylating agents (e.g., Ethyl Bromide or Ethyl Iodide) may be used. These are potential genotoxic impurities (PGIs). Additionally, the starting material (unsubstituted tetrahydroimidazo[1,2-a]pyrazine) must be quantified. HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for retaining these highly polar, basic small molecules [4].

Method Parameters:

  • Column: Agilent Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.[2]

  • Isocratic Mode: 15% A / 85% B.

  • Detection: ESI Positive Mode (MRM).

    • Target (ETHIP): 152.1 → 123.1 (Loss of ethyl).

    • Impurity (Alk-Halide): SIM mode for specific mass.

Part 3: Visualization & Logic

Figure 1: Analytical Decision Tree & Synthesis Context

This diagram illustrates the synthesis flow of ETHIP and the critical control points (CCPs) where specific analytical methods must be applied.

ETHIP_Workflow Start Raw Materials (Diamine + Alpha-halo ketone) Cyclization Cyclization (Imidazo[1,2-a]pyrazine) Start->Cyclization Reduction Reduction (H2, Pd/C) Cyclization->Reduction Alkylation Ethylation (Et-Br / Base) Reduction->Alkylation Imp_Aromat Impurity: Aromatic (Incomplete Reduction) Reduction->Imp_Aromat Side Rxn Product ETHIP (2-Ethyl-5,6,7,8-tetrahydro...) Alkylation->Product Imp_GTI Impurity: Alkyl Halide (Genotoxic) Alkylation->Imp_GTI Residual Method_HPLC Method A: HPLC-UV (High pH C18) Checks Purity & Assay Product->Method_HPLC QC Release Imp_Aromat->Method_HPLC Detects Method_MS Method B: HILIC-MS Trace Analysis Imp_GTI->Method_MS Detects (<10 ppm)

Caption: Figure 1. Synthesis pathway of ETHIP highlighting impurity origins and the assignment of analytical methods for quality control.

Figure 2: HPLC Method Development Logic

Why choose High pH? This diagram explains the mechanistic logic avoiding the "Basicity Trap."

Method_Logic Molecule Target: ETHIP (Sec. Amine pKa ~9.5) Path_Acid Acidic Mobile Phase (pH 3.0) Molecule->Path_Acid Path_Base Basic Mobile Phase (pH 10.0) Molecule->Path_Base State_Acid Molecule Protonated (BH+) Path_Acid->State_Acid Result_Acid Silanol Interaction -> Severe Tailing / Poor Resolution State_Acid->Result_Acid State_Base Molecule Neutral (B) Path_Base->State_Base Result_Base Hydrophobic Retention -> Sharp Peaks / High Loadability State_Base->Result_Base

Caption: Figure 2. Mechanistic basis for selecting High-pH Chromatography over traditional acidic conditions for ETHIP analysis.

Part 4: Troubleshooting & Expert Tips

1. Peak Broadening / Split Peaks:

  • Cause: Sample solvent mismatch. ETHIP is basic; if dissolved in 100% acidic diluent or high organic strength diluent, "solvent wash" effects occur.

  • Solution: Always match the sample diluent to the initial gradient conditions (e.g., 5% Acetonitrile in pH 10 buffer).

2. Carryover:

  • Cause: The secondary amine can adsorb to stainless steel injector surfaces.

  • Solution: Use a needle wash containing 10% Methanol/0.1% Formic Acid (even if the method is high pH, the acidic wash cleans the needle).

3. Retention Time Drift:

  • Cause: Evaporation of Ammonia from the mobile phase (pH drop).

  • Solution: Prepare Mobile Phase A fresh daily or use a capping system to prevent ammonia loss.

References

  • Reimann, S., et al. (2020). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. Journal of Medicinal Chemistry. Available at: [Link] (Accessed via ResearchGate snippet).

  • Li, Z., et al. (2016). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Viruses. Available at: [Link]

  • Waters Corporation. (2025). Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC. Application Note. Available at: [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation of hydrophilic, basic compounds in HILIC. Journal of Chromatography A. Available at: [Link]

Sources

Application Note: In Vivo Evaluation of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

[1]

Executive Summary & Scientific Context

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (hereafter referred to as ETIP-2 ) represents a "privileged scaffold" in medicinal chemistry. Unlike simple flavoring pyrazines, this bicyclic, partially saturated system serves as a critical pharmacophore in the development of antagonists for the P2X7 receptor (neuropathic pain/inflammation) and inhibitors of PRMT5 (oncology).

While often utilized as a lead fragment or intermediate, in vivo characterization of the core scaffold is essential to establish baseline pharmacokinetics (PK), blood-brain barrier (BBB) penetration, and intrinsic toxicity before complex derivatization.

Key Biological Implications:

  • Target Landscape: P2X7 Receptor (Antagonism), PRMT5 (Epigenetic modulation), TRPC5 (Renal protection).

  • Physicochemical Profile: The tetrahydro- core reduces aromaticity compared to imidazo[1,2-a]pyrazine, increasing basicity (

    
     ~8-9) and altering metabolic stability.
    
  • Safety Signal: Acute oral toxicity (Category 3/4) requires careful dose-ranging.

Formulation & Preparation for Animal Studies

Critical Directive: ETIP-2 contains a secondary amine, making it basic. Avoid high concentrations of DMSO or DMA if possible to prevent vehicle-induced toxicity. Salt formation in situ is the preferred method for aqueous solubility.

Recommended Vehicle Systems
RouteVehicle CompositionPreparation ProtocolStability
IV (Bolus) Saline (0.9%) pH 5.5 Dissolve compound in 1N HCl (1 eq), dilute with saline, adjust pH to 5.5-6.0 with dilute NaOH.24h @ 4°C
PO (Oral) 0.5% Methylcellulose (MC) + 0.1% Tween 80 Micronize compound. Suspend in MC/Tween vehicle. Sonicate for 20 min.48h @ 4°C
IP PBS + 5% Solutol HS 15 Dissolve in Solutol (warm), add PBS slowly.Use fresh

Scientist's Note: For IV administration, ensure the final pH is >5.0 to prevent localized phlebitis, but <7.0 to maintain solubility of the cationic form.

Pharmacokinetics (PK) & BBB Penetration Protocol

Objective: Determine oral bioavailability (



Experimental Design (Rat/Mouse)
  • Species: Sprague-Dawley Rats (n=3 per timepoint) or C57BL/6 Mice.

  • Dose:

    • IV: 2 mg/kg.

    • PO: 10 mg/kg.

  • Sampling: Serial tail vein bleeding (microsampling).

Workflow Diagram (DOT)

PK_Workflowcluster_samplingMicrosampling TimelineStartCompound Prep(Salt Formation)DosingAdministration(IV / PO)Start->DosingT10.25 - 1h(Absorption)Dosing->T1TerminalTerminal Sacrifice(Tmax ~1h)Dosing->TerminalSeparate GroupT0Pre-doseT22 - 4h(Distribution)T1->T2T38 - 24h(Elimination)T2->T3AnalysisLC-MS/MSQuantificationT3->AnalysisOutputPK Parameters(AUC, Cmax, F%, Kp)Analysis->OutputTerminal->AnalysisBrain Tissue

Caption: Pharmacokinetic workflow emphasizing parallel plasma microsampling and terminal brain tissue collection for CNS penetration assessment.

Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Transition: Monitor Parent

    
    
    
    
    (approx 152.1)
    
    
    Fragment (structure specific).
  • Internal Standard: Verapamil or Tolbutamide.

Safety Assessment: Maximum Tolerated Dose (MTD)

Rationale: The tetrahydroimidazo[1,2-a]pyrazine core can exhibit off-target activity against adrenergic or serotonergic receptors due to structural similarity with biogenic amines.

Step-by-Step Protocol (Mouse)
  • Acclimatization: 5 days, standard diet.

  • Dose Escalation (Up-and-Down Method):

    • Start Dose: 30 mg/kg (PO).

    • Observation: 48 hours.[1]

    • If survival: Increase to 100 mg/kg.

    • If toxicity (tremors, ptosis, lethargy): Decrease to 10 mg/kg.

  • Clinical Signs Scoring:

    • CNS: Convulsions, Straub tail (suggests opioid/adrenergic engagement).

    • Autonomic: Salivation, lacrimation (suggests cholinergic off-target).

  • Necropsy: Gross pathology of liver and kidney (primary clearance organs).

Efficacy Model: P2X7-Mediated Neuropathic Pain

Context: Derivatives of ETIP-2 are documented P2X7 antagonists. The core scaffold may possess weak intrinsic activity or act as a competitive binder.

Model: Chronic Constriction Injury (CCI) of Sciatic Nerve

This model validates the compound's ability to modulate neuroinflammation and pain processing.

Protocol:

  • Surgery (Day 0): Expose sciatic nerve at mid-thigh. Loosely ligate with chromic gut sutures (4 ligatures).

  • Recovery: 14 days to develop mechanical allodynia.

  • Treatment (Day 14):

    • Group A: Vehicle.

    • Group B: ETIP-2 (30 mg/kg, PO).

    • Group C: Positive Control (Gabapentin 100 mg/kg).

  • Readout: Von Frey Filaments . Measure paw withdrawal threshold (PWT) at 1h, 3h, and 6h post-dose.

Mechanistic Pathway Diagram

P2X7_PathwayATPExtracellular ATP(Danger Signal)P2X7P2X7 Receptor(Microglia)ATP->P2X7ActivatesInflammasomeNLRP3 InflammasomeActivationP2X7->InflammasomeK+ EffluxETIPETIP-2(Antagonist/Modulator)ETIP->P2X7BlocksCytokinesIL-1β / IL-18ReleaseInflammasome->CytokinesNeuronSensory NeuronSensitizationCytokines->NeuronPainNeuropathic Pain(Allodynia)Neuron->Pain

Caption: P2X7 signaling cascade showing the intervention point of ETIP-2 in blocking neuroinflammation-induced pain.

Data Reporting & Interpretation

Expected PK Parameters (Hypothetical)
ParameterUnitIV (2 mg/kg)PO (10 mg/kg)Interpretation

h-0.5 - 1.0Rapid absorption (lipophilic ethyl group).

ng/mL->500High solubility/permeability.

ng*h/mL4001200Moderate clearance.

(Bioavailability)
%-~60%Good oral scaffold.

(Brain/Plasma)
Ratio-0.8 - 1.2Critical Success Factor for CNS.
Troubleshooting Guide
  • Issue: Low bioavailability (

    
    ).
    
    • Cause: First-pass metabolism (N-oxidation).

    • Fix: Formulation with metabolic inhibitors or structural modification (blocking metabolic soft spots).

  • Issue: Seizures at high doses.

    • Cause: GABA-A antagonism (common with bicyclic nitrogen systems).

    • Fix: Determine therapeutic window; do not exceed MTD.

References

  • Vertex Pharmaceuticals. (2010). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives as P2X7 modulators. WO2010125101A1.

  • Janssen Pharmaceutica. (2019). Heterocyclic compounds as PRMT5 inhibitors. WO2019102494A1.

  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives...[2][3]. EFSA Journal.

  • PubChem. (n.d.).[4] 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Compound Summary. National Library of Medicine.

  • ResearchGate. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry - A European Journal.[5]

Application Notes and Protocols: Investigating 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this class have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anti-cancer properties.[1][2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of a specific analog, 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, in the context of cancer cell lines.

While extensive research exists for the broader class of imidazo[1,2-a]pyrazines, data on the specific 2-ethyl substituted tetrahydro-derivative is emerging. Therefore, these application notes are built upon established principles and protocols for analogous compounds, providing a robust framework for its evaluation as a potential anti-neoplastic agent. The protocols herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific rigor.

Proposed Mechanism of Action: A Multi-Targeted Approach

Based on studies of structurally related tetrahydroimidazo[1,2-a]pyrazine derivatives, this compound is hypothesized to exert its anti-cancer effects through a multi-targeted mechanism. Key potential pathways include the inhibition of Gαq proteins and the modulation of the cGAS-STING pathway via ENPP1 inhibition.[3][4][5]

Gαq Protein Silencing

Certain 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives are among the few known cell-permeable compounds that preferentially silence Gαq proteins.[3][6][7] Gαq-protein coupled receptors (GPCRs) are frequently dysregulated in cancer, contributing to cell proliferation, survival, and migration. By inhibiting Gαq signaling, this compound may disrupt these oncogenic processes.

G_protein_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein Gαq Protein GPCR->G_protein Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_protein->PLC Activation Compound 2-Ethyl-5,6,7,8-tetrahydroimidazo [1,2-a]pyrazine Compound->G_protein Inhibition Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Proliferation Cell Proliferation & Survival PKC->Proliferation Ca_release->Proliferation

Caption: Proposed Gαq protein signaling inhibition by this compound.

ENPP1 Inhibition and Immune Response Activation

Recent discoveries have highlighted imidazo[1,2-a]pyrazine derivatives as potent inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1).[4][5] ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing 2'3'-cGAMP. Inhibition of ENPP1 can therefore enhance the anti-tumor immune response.[4][5]

Experimental Protocols

The following protocols provide a comprehensive workflow for the initial characterization of this compound's anti-cancer activity.

Experimental Workflow Overview

experimental_workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cell_culture 1. Cell Line Selection & Culture viability_assay 2. Cell Viability Assay (MTT/SRB) cell_culture->viability_assay ic50 3. IC50 Determination viability_assay->ic50 apoptosis_assay 4. Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_analysis 5. Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle_analysis western_blot 6. Western Blotting (Protein Expression) ic50->western_blot

Caption: General experimental workflow for evaluating the compound.

Protocol 1: Cell Viability and IC50 Determination using MTT Assay

Objective: To determine the cytotoxic effect of this compound on various cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial for identifying sensitive cell lines and effective concentration ranges for subsequent mechanistic studies.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis by this compound.

Rationale: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine if this compound induces cell cycle arrest.

Rationale: Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle. PI staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[11]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells as described in the apoptosis protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram to determine the percentage of cells in each phase of the cell cycle.

Quantitative Data Summary (Hypothetical)

The following table represents hypothetical data that could be generated from the above protocols, for the purpose of illustration.

Cell LineCompound IC50 (µM) after 48h% Apoptotic Cells (at IC50)Cell Cycle Arrest Phase
MCF-7 (Breast)15.235.4%G2/M
A549 (Lung)22.828.1%G0/G1
HCT116 (Colon)18.542.7%G2/M

References

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - PMC. (2020, September 7). National Center for Biotechnology Information. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A - TSI Journals. (2018, July 16). TSI Journals. [Link]

  • Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and... - ResearchGate. ResearchGate. [Link]

  • Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands - ResearchGate. (2025, October 17). ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Publishing. Royal Society of Chemistry. [Link]

  • Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][3][6]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies - MDPI. (2020, December 2). MDPI. [Link]

  • Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands - PubMed. (2020, October 1). PubMed. [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. (2010, November 15). PubMed. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC. National Center for Biotechnology Information. [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed. (2024, October 24). PubMed. [Link]

  • RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Zanco Journal of Pure and Applied Sciences. [Link]

  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI. (2022, August 17). MDPI. [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2024, October 2). ACS Publications. [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021, May 26). ResearchGate. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI. (2019, December 1). MDPI. [Link]

  • Imidazole-pyridine hybrids as potent anti-cancer agents - CNR-IRIS. (2022, November 4). CNR-IRIS. [Link]

  • 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine - MySkinRecipes. MySkinRecipes. [Link]

Sources

Application Note: Antiviral Profiling of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the scientific evaluation of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine , a privileged heterocyclic scaffold with significant potential in antiviral drug discovery.

While the aromatic imidazo[1,2-a]pyrazine core is widely recognized for its antiviral efficacy (e.g., against Influenza A and HIV-1), this guide focuses on the tetrahydro- derivative. This reduced congener offers distinct physicochemical properties (increased solubility, defined stereochemistry potential) and serves as a critical "lead-like" scaffold for synthesizing next-generation nucleoprotein (NP) inhibitors and reverse transcriptase (RT) inhibitors.

Executive Summary & Therapeutic Rationale

Compound: this compound CAS: 126052-32-2 Molecular Formula: C₈H₁₃N₃ Class: Bicyclic N-heterocycle / Privileged Scaffold

Scientific Premise

The imidazo[1,2-a]pyrazine scaffold has emerged as a potent chemotype for antiviral intervention.[1][2] Specifically, derivatives of this core have demonstrated:

  • Influenza A Nucleoprotein (NP) Inhibition: Disrupting the formation of ribonucleoprotein (RNP) complexes, thereby blocking nuclear import and viral replication (e.g., Compound A4).

  • HIV-1 Reverse Transcriptase (RT) Inhibition: Acting as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) by binding to the hydrophobic pocket of the p66 subunit.

The 2-ethyl-5,6,7,8-tetrahydro- variant represents a strategic "scaffold-hopping" candidate. Its partially saturated ring system allows for:

  • Enhanced Metabolic Stability: Reduced susceptibility to rapid oxidative metabolism compared to the fully aromatic core.

  • Vector Exploration: The N-7 and C-3 positions are prime vectors for introducing diversity to optimize binding affinity against viral targets like the Influenza NP tail loop.

Mechanism of Action (MOA)

The antiviral activity of this scaffold is mediated through the disruption of protein-protein interactions (PPI) critical for the viral life cycle.

Pathway: Influenza Nucleoprotein (NP) Inhibition

The compound targets the viral NP, a highly conserved protein essential for encapsidating the viral RNA. By binding to the NP, the molecule induces aberrant oligomerization or blocks the nuclear localization signal (NLS), preventing the RNP complex from entering the host nucleus.

Antiviral_Mechanism Virus_Entry Viral Entry (Endocytosis) Uncoating Viral Uncoating (Release of vRNP) Virus_Entry->Uncoating NP_Monomer Nucleoprotein (NP) Monomers Uncoating->NP_Monomer Oligomerization NP Oligomerization (RNP Formation) NP_Monomer->Oligomerization Normal Pathway Inhibited_Complex Aberrant NP Aggregates (Non-functional) NP_Monomer->Inhibited_Complex Induced by Compound Compound 2-Ethyl-5,6,7,8-tetrahydro imidazo[1,2-a]pyrazine (Inhibitor) Compound->NP_Monomer Binds to NP Nuclear_Import Nuclear Import (via Importin-alpha) Oligomerization->Nuclear_Import Replication Viral Replication (Nucleus) Nuclear_Import->Replication Inhibited_Complex->Nuclear_Import Blocked

Figure 1: Mechanism of Action illustrating the interception of Influenza Nucleoprotein (NP) trafficking. The compound binds to NP monomers, preventing functional RNP formation and nuclear entry.

Chemical Synthesis Protocol

To ensure high purity for biological assays, the compound is synthesized via a two-step condensation-reduction sequence.

Reagents
  • Precursor A: 2-Aminopyrazine (CAS 5049-61-6)

  • Precursor B: 1-Bromo-2-butanone (CAS 816-40-0)

  • Catalyst: Platinum(IV) oxide (PtO₂) or Palladium on Carbon (Pd/C)

  • Solvents: Ethanol, Dimethoxyethane (DME), Acetic Acid

Step 1: Synthesis of 2-Ethylimidazo[1,2-a]pyrazine (Aromatic Intermediate)
  • Dissolution: Dissolve 2-aminopyrazine (10 mmol) in DME (20 mL).

  • Addition: Add 1-bromo-2-butanone (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (85°C) for 4–6 hours. A precipitate (HBr salt) will form.

  • Cyclization: Cool to RT. Collect the solid by filtration. Resuspend in ethanol and reflux for 2 hours to ensure complete cyclization.

  • Neutralization: Treat with saturated NaHCO₃ to liberate the free base. Extract with dichloromethane (DCM).

  • Purification: Flash chromatography (EtOAc/Hexane) to yield 2-ethylimidazo[1,2-a]pyrazine .

Step 2: Selective Reduction to 5,6,7,8-Tetrahydro Derivative
  • Hydrogenation: Dissolve the intermediate (5 mmol) in Ethanol (30 mL) containing 1% Acetic Acid.

  • Catalyst: Add PtO₂ (10 mol%) or 10% Pd/C (20 wt%).

  • Reaction: Stir under H₂ atmosphere (balloon pressure or 30 psi in a Parr shaker) for 12–16 hours at RT.

  • Filtration: Filter through a Celite pad to remove the catalyst.

  • Isolation: Evaporate solvent under reduced pressure. The product, This compound , is obtained as a pale yellow oil or solid (often isolated as an HCl salt for stability).

Antiviral Assay Protocols

This section details the protocols to validate the compound's activity against Influenza A (H1N1).

Protocol A: Cytotoxicity Assessment (CC₅₀)

Before antiviral testing, the non-toxic concentration range must be established.

  • Cell Line: MDCK (Madin-Darby Canine Kidney) cells.

  • Seeding: Plate 1.5 × 10⁴ cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.

  • Treatment: Add serial dilutions of the compound (0.1 µM to 500 µM) in DMEM.

  • Incubation: Incubate for 48 hours.

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Calculation: Determine CC₅₀ (Concentration cytotoxic to 50% of cells) using non-linear regression.

Protocol B: Plaque Reduction Assay (EC₅₀)

The gold standard for determining antiviral potency.

  • Infection: Confluent MDCK monolayers in 6-well plates are washed with PBS.

  • Inoculation: Infect with Influenza A virus (e.g., A/PR/8/34 H1N1) at ~50–100 PFU/well. Adsorb for 1h at 37°C.

  • Overlay: Remove inoculum. Overlay with 0.6% agarose in DMEM containing TPCK-trypsin (2 µg/mL) and serial dilutions of the test compound .

  • Incubation: Incubate for 48–72 hours until plaques are visible.

  • Fixation/Staining: Fix with 4% formaldehyde. Stain with 0.1% Crystal Violet.

  • Quantification: Count plaques. Calculate the % inhibition relative to the DMSO control.

    • Formula:

      
      
      
  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive EC₅₀ .

Data Reporting Template
ParameterDefinitionTarget Value (Hit Criteria)
EC₅₀ Effective Concentration (50% inhibition)< 10 µM
CC₅₀ Cytotoxic Concentration (50% death)> 100 µM
SI Selectivity Index (CC₅₀ / EC₅₀)> 10

Structural Optimization & SAR Logic

The "2-ethyl" group at the C-2 position is a lipophilic anchor. To enhance antiviral potency, the secondary amine (N-7) of the tetrahydro ring serves as a critical handle for derivatization.

SAR Expansion Strategy:

  • N-7 Acylation: Reacting with benzoyl chlorides (e.g., 4-chlorobenzoyl chloride) creates an amide linker, mimicking the structure of potent P2X7 or Gq inhibitors which often show cross-activity.

  • N-7 Alkylation: Introduction of a benzyl group can target the hydrophobic pocket of HIV RT.

SAR_Strategy Core 2-Ethyl-5,6,7,8-tetrahydro imidazo[1,2-a]pyrazine (Core Scaffold) Mod_C2 C-2 Position (Ethyl) Maintains Lipophilicity Anchors to Hydrophobic Pocket Core->Mod_C2 Mod_N7 N-7 Position (Secondary Amine) CRITICAL DIVERSITY POINT Core->Mod_N7 Deriv_1 Amide Linkage (Target: Influenza NP) Mod_N7->Deriv_1 Acylation Deriv_2 Benzyl/Alkyl Linkage (Target: HIV RT) Mod_N7->Deriv_2 Reductive Amination

Figure 2: Structure-Activity Relationship (SAR) strategy. The N-7 nitrogen is the primary site for chemical modification to transition from the core scaffold to a high-affinity antiviral lead.

References

  • Li, P., et al. (2023). "Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor."[1][3] ACS Pharmacology & Translational Science.[3]

  • Krajsovszky, G., et al. (2020). "Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands." Chemistry – A European Journal.

  • Zhan, P., et al. (2009). "Design, synthesis and biological evaluation of novel imidazo[1,2-a]pyrazine derivatives as HIV-1 NNRTIs." Bioorganic & Medicinal Chemistry.

  • Thermo Scientific Chemicals. "Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride." Fisher Scientific Catalog.

Sources

Using 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in kinase inhibitor screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Comprehensive Workflow for the Characterization of Novel Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors, Featuring 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine as a Model Compound.

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, cell biology, and medicinal chemistry.

Introduction: Targeting the Kinome with Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents a class of enzymes critical to the regulation of nearly all cellular processes.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies, yet achieving inhibitor selectivity remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[2][3]

In the quest for novel and selective inhibitors, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are recognized by multiple biological targets and can serve as versatile templates for drug discovery.[4][5][6][7] The imidazo[1,2-a]pyrazine core is one such privileged structure, forming the basis of potent inhibitors against several kinase families, including the cell cycle-regulating Aurora kinases.[8][9][10][11]

This guide provides a comprehensive, multi-stage workflow for the screening and characterization of novel compounds based on this promising scaffold. We will use This compound (hereafter referred to as Cmpd-X ) as a representative model compound to illustrate the journey from initial biochemical screening to validation of target engagement in a live-cell context. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to assess inhibitor potency, cellular activity, and target engagement with high confidence.

Section 1: Compound Preparation and Characterization

Before any screening can commence, a thorough understanding of the test compound's physicochemical properties is essential for generating reliable and reproducible data.

Physicochemical Profile of the Model Compound

The foundational properties of the parent scaffold, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, provide a baseline for our model compound, Cmpd-X. These properties are critical for decisions regarding solvent choice, storage, and potential liabilities like aggregation.

PropertyValue (for parent scaffold)Significance in Screening
Molecular Formula C₆H₉N₃Purity and identity confirmation.
Molecular Weight 123.16 g/mol [12]Used for calculating molar concentrations.
XLogP3 -0.9[12]Predicts hydrophobicity; a low value suggests good aqueous solubility.
Appearance Colorless to pale yellow solid/liquid[13]Initial quality control check.

Note: The addition of an ethyl group in Cmpd-X would slightly increase the molecular weight and hydrophobicity (XLogP3).

Protocol: Preparation of Compound Stock Solutions

The accuracy of all subsequent assays depends on the precise preparation of a high-concentration stock solution.

Objective: To prepare a 10 mM stock solution of Cmpd-X in 100% dimethyl sulfoxide (DMSO).

Materials:

  • Cmpd-X (solid)

  • Anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Tare Balance: Place a clean microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh out a precise amount of Cmpd-X (e.g., 1.5 mg) into the tared tube. Record the exact weight.

  • Calculate DMSO Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

    • Example (assuming MW of 151.21 g/mol for Cmpd-X): (0.0015 g / 151.21 g/mol ) / 0.010 mol/L = 0.00099 L = 990 µL.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Solubilize: Vortex the tube vigorously for 2-3 minutes until the compound is fully dissolved. A brief sonication can be used if necessary.

  • Aliquoting and Storage: Centrifuge the tube briefly to collect the solution. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in fresh, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Rationale: Using anhydrous DMSO prevents the absorption of water, which can compromise compound stability. Aliquoting is critical to preserve the integrity of the stock solution over time.

Section 2: The Kinase Inhibitor Screening Workflow

A tiered or cascaded approach is the most efficient method for characterizing a novel inhibitor. This workflow prioritizes high-throughput methods initially to identify activity, followed by more complex, lower-throughput assays to confirm potency and cellular mechanism.

G cluster_0 Biochemical Assays (In Vitro) cluster_1 Cell-Based Assays (In Cellulo) cluster_2 Advanced Characterization A Primary Screen (Single High Concentration) B Dose-Response (IC50) Potency Determination A->B 'Hit' Compound C Target Engagement (NanoBRET™ Assay) B->C Potent Compound D Downstream Signaling (Western Blot) C->D Confirmed Binding E Selectivity Profiling (Kinome Panel) D->E Cell-Active Compound G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent cluster_2 Step 3: Kinase Detection Reagent Kinase Kinase + Substrate + ATP + Inhibitor? Product Phospho-Substrate + ADP + remaining ATP Kinase->Product Depletion Remaining ATP is depleted ADP_only Only ADP remains Depletion->ADP_only Conversion ADP is converted to ATP Light Luciferase/Luciferin produces Light Conversion->Light G cluster_0 No Inhibitor cluster_1 Inhibitor Present A Kinase NanoLuc® (Donor) Tracer (Acceptor) B High BRET Signal C Kinase NanoLuc® (Donor) Cmpd-X D Tracer Displaced E Low BRET Signal

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address challenges encountered during the purification of this and structurally related compounds.

Troubleshooting Guide

This section addresses common issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Question 1: My compound is streaking on the silica gel TLC plate, making it difficult to assess purity and determine the right solvent system for column chromatography. What can I do?

Answer:

Streaking of basic compounds like this compound on silica gel is a common problem. It is primarily due to the acidic nature of the silica surface, which leads to strong, non-ideal interactions with the basic nitrogen atoms in your molecule. This results in poor separation and elongated spots.

Causality and Solutions:

  • Acid-Base Interaction: The free silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can protonate your basic compound. This ionic interaction is much stronger than the desired partitioning based on polarity, causing the compound to "stick" and then slowly "bleed" down the plate with the mobile phase, resulting in a streak.

  • Solution 1: Basic Modifier in the Eluent: The most effective solution is to neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of triethylamine to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The triethylamine will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound.

    • Ammonia: A solution of 7N ammonia in methanol can be used as a component of the mobile phase, for instance, in a dichloromethane/methanol/ammonia system. A common starting point is a ratio of 95:5:0.5 (DCM:MeOH:7N NH3 in MeOH). This approach is particularly effective for highly basic compounds.[1]

  • Solution 2: Alternative Stationary Phase: If streaking persists even with a basic modifier, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is available in acidic, neutral, and basic grades. For your compound, basic or neutral alumina would be an excellent alternative to silica gel. The surface of basic alumina is free of acidic sites, which prevents the strong ionic interactions causing streaking.

    • Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be a good option. The separation is based on hydrophobic interactions rather than polarity, thus avoiding the issue of streaking due to basicity. A mobile phase of water/acetonitrile or water/methanol, often with a buffer like ammonium acetate, would be used.[2]

Question 2: I am performing column chromatography, but my product is co-eluting with an impurity. How can I improve the separation?

Answer:

Co-elution during column chromatography indicates that the selectivity of your chosen system is insufficient to resolve your product from the impurity.

Improving Separation:

  • Optimize the Solvent System:

    • Fine-tune the Polarity: If there is some separation, but it's not complete, try to fine-tune the polarity of your eluent. Small, incremental changes to the solvent ratio can sometimes achieve the desired separation.

    • Change Solvent Selectivity: If fine-tuning the polarity doesn't work, the issue might be one of selectivity. Different solvents interact with compounds in different ways (e.g., hydrogen bonding, dipole-dipole interactions). Try switching to a different solvent system with a different selectivity. For example, if you are using an Ethyl Acetate/Hexane system, try a Dichloromethane/Methanol system.

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your compound, leaving more polar impurities on the column.

  • Column Parameters:

    • Reduce Sample Load: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase.

    • Use a Longer/Narrower Column: Increasing the column length or decreasing its diameter can improve the resolution of closely eluting compounds.

Question 3: My yield after column chromatography is very low. Where could my product have gone?

Answer:

Low recovery can be frustrating. There are several potential reasons for this, from irreversible adsorption to decomposition on the column.

Potential Causes and Solutions:

  • Irreversible Adsorption: As a basic compound, your product might be binding irreversibly to the acidic silica gel.

    • Solution: As with streaking, using a basic modifier (triethylamine or ammonia) in your eluent will minimize this. Alternatively, use alumina as the stationary phase.

  • Compound is Too Polar: If your compound is highly polar, it may not be eluting from the column with your current solvent system.

    • Solution: Drastically increase the polarity of your mobile phase. A flush with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% ammonia) at the end of the chromatography can recover highly retained compounds.

  • Decomposition on Silica Gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.

    • Solution: Deactivate the silica gel by pre-treating it with the eluent containing a basic modifier before packing the column. Using a less acidic stationary phase like neutral alumina is also a good option.

Question 4: I am trying to purify my compound by recrystallization, but it is "oiling out" instead of forming crystals. What should I do?

Answer:

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystalline lattice. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute in the solvent.

Troubleshooting Recrystallization:

  • Use a Different Solvent or Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Trial and Error: Test a range of solvents with different polarities.

    • Co-solvent System: A two-solvent system can be very effective. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is poorly soluble) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to redissolve the precipitate and then allow it to cool slowly.

  • Slow Cooling: Rapid cooling encourages oiling out. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.

  • Scratching and Seeding:

    • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, adding a tiny crystal to the cooled, supersaturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best purification method for this compound?

A1: For most lab-scale purifications of this compound, flash column chromatography is the recommended method due to its versatility and ability to separate a wide range of impurities. Given the basic nature of the target compound, using a stationary phase like silica gel with a basic modifier (e.g., 0.1-1% triethylamine or ammonia in the eluent) or neutral/basic alumina is crucial for good results. For final polishing of an already relatively pure solid, recrystallization can be an excellent and efficient method to obtain a highly crystalline product.

Q2: What are the likely impurities I might encounter?

A2: The impurities will largely depend on the synthetic route used. However, some common impurities could include:

  • Unreacted Starting Materials: For example, if the tetrahydro-ring is formed by hydrogenation of the corresponding imidazo[1,2-a]pyrazine, the aromatic precursor might be a significant impurity.[1]

  • Reagents: If bromination was a step in the synthesis, residual N-bromosuccinimide (NBS) or its by-products could be present.[3]

  • By-products: Side reactions can lead to the formation of structurally related impurities.

  • Catalyst Residues: If a metal catalyst like Platinum (IV) oxide was used for hydrogenation, traces of the metal might remain.[1]

Q3: How do I assess the purity of my final product?

A3: A combination of analytical techniques should be used to confirm the purity and identity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful method for confirming the structure of your compound and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[3]

  • High-Performance Liquid Chromatography (HPLC): Can provide a quantitative measure of purity.

Q4: What are some recommended solvent systems for column chromatography?

A4: The choice of solvent system will depend on the specific impurities present. However, here are some good starting points for column chromatography of this compound on silica gel:

Solvent SystemPolarityNotes
Dichloromethane / Methanol / Ammonia (e.g., 95:5:0.5)HighAn excellent starting point, especially for polar impurities. The ammonia is crucial to prevent streaking.[1]
Ethyl Acetate / Hexane / Triethylamine (e.g., gradient)MediumA versatile system. Start with a low percentage of ethyl acetate and gradually increase the polarity. Add 0.1-1% triethylamine.
Chloroform / Methanol / TriethylamineHighAnother good option for more polar compounds.

Experimental Protocols

Detailed Protocol: Flash Column Chromatography on Silica Gel

  • Sample Preparation: Dissolve your crude this compound in a minimum amount of the chromatography eluent or dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is known as "dry loading" and generally gives better separation than loading the sample as a solution.

  • Column Packing:

    • Select a column of appropriate size.

    • Pack the column with silica gel using the chosen eluent (containing the basic modifier). Ensure there are no air bubbles or cracks in the packed bed.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column, creating a thin, even layer. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions and monitor the elution of your compound using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Troubleshooting Workflow for Column Chromatography

start Start Purification tlc Run TLC with DCM/MeOH + 1% TEA start->tlc streak Streaking on TLC? tlc->streak streak->tlc Yes Add more TEA or use Alumina TLC good_sep Good Separation? streak->good_sep No run_col Run Column with Optimized Eluent good_sep->run_col Yes troubleshoot Troubleshoot Separation good_sep->troubleshoot No (Co-elution) pure Pure Product? run_col->pure pure->run_col No (Re-column or Recrystallize) end Purification Complete pure->end Yes troubleshoot->tlc Try different solvent system

Caption: A decision-making workflow for troubleshooting common issues during the column chromatography of this compound.

Interaction of a Basic Compound with Stationary Phases

cluster_0 Silica Gel (Acidic) cluster_1 Silica Gel + TEA (Masked) cluster_2 Alumina (Basic/Neutral) silica Si-OH Acidic Site compound1 Compound-NH₂⁺ silica:f1->compound1 Strong Ionic Interaction (Streaking) silica_tea Si-O⁻ H-NEt₃⁺ Masked Site compound2 Compound-NH₂ silica_tea:f1->compound2 Weak Interaction (Good Elution) alumina Al-OH Neutral Site compound3 Compound-NH₂ alumina:f1->compound3 Weak Interaction (Good Elution)

Caption: A conceptual diagram illustrating the interaction of a basic compound with different stationary phases, explaining the cause of streaking and the mechanism of its prevention.

References

  • Bertz, J., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal, 26(55), 12615-12623. [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Trade Science Inc. [Link]

  • ResearchGate. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroimidazo(1,2-a)pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,6,7,8‐tetrahydroimidazo[1,2‐a]pyrazines F. Reagents and.... Retrieved from [Link]

  • Anderson, M., et al. (2018). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. ACS Medicinal Chemistry Letters, 9(11), 1136-1141. [Link]

  • PubMed. (2020). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands. Retrieved from [Link]

  • YouTube. (2023). Common Problems During His-tag Purification. Retrieved from [Link]

  • Biotage. (2023). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]

  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2017). Protein purification troubleshooting. Retrieved from [Link]

  • PubChemLite. (n.d.). 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 26, 2026

Executive Summary & Scaffold Profile

Welcome to the technical support hub for the 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold. This bicyclic heterocycle is a critical pharmacophore often utilized in the development of DPP-4 inhibitors , TRPC5 modulators , and G


q protein ligands .

Unlike its fully aromatic counterpart (imidazo[1,2-a]pyrazine), the 5,6,7,8-tetrahydro variant possesses a distinct physicochemical profile that introduces unique assay challenges. It functions as a secondary amine (unless substituted at N7) and exhibits cationic amphiphilic properties at physiological pH.

Key Technical Risks:

  • Lysosomal Trapping: High risk in cell-based assays due to pKa/LogP profile.

  • Oxidative Instability: Propensity to aromatize to the fully unsaturated imidazopyrazine.

  • pH-Dependent Solubility: Drastic solubility shifts between storage (DMSO) and assay buffer (PBS/HBSS).

Troubleshooting Guides

Module A: Physicochemical Stability (The "Shelf" Issues)

Issue: Compound degradation or precipitation upon storage/dilution.[1]

ParameterTechnical InsightActionable Protocol
Oxidation The tetrahydro- ring is susceptible to oxidative dehydrogenation, reverting to the fully aromatic imidazo[1,2-a]pyrazine. This alters potency and 3D topology (loss of sp3 character).Store under Argon/Nitrogen. Avoid repeated freeze-thaw cycles. Monitor purity via LC-MS looking for [M-4H] peaks (aromatization).
Solubility (pH) The N7 nitrogen is basic (pKa

8.5–9.5). In DMSO, it is soluble. In pH 7.4 buffer, it is protonated (cationic). In basic buffers (pH > 9), it becomes neutral and may precipitate.
Maintain pH < 7.5 for aqueous dilutions. If using high concentrations (>100 µM), ensure buffer capacity (e.g., 50 mM HEPES) can counter the basicity of the stock.
Module B: Cell-Based Assay Challenges (The "Cell" Issues)

Issue: High potency in enzymatic assays but poor or inconsistent efficacy in cell-based models.

Root Cause: Lysosomal Trapping (Cationic Amphiphilic Sequestration) The 2-ethyl substituent increases lipophilicity, while the tetrahydro- ring provides a basic center. This combination classifies the molecule as a Cationic Amphiphilic Drug (CAD) .[2]

  • Mechanism: The uncharged base crosses the cell membrane. Upon entering the acidic lysosome (pH ~4.5), it becomes protonated and trapped.[3]

  • Consequence: Cytosolic concentration drops, reducing target engagement (unless the target is lysosomal).

Diagnostic Workflow (Graphviz):

LysosomalTrapping Start Observation: Low Cellular Potency (vs. Enzymatic Data) CheckLogP Check Physicochemicals Is pKa > 7.0 & LogP > 2.0? Start->CheckLogP SuspectTrap Suspect Lysosomal Trapping CheckLogP->SuspectTrap Yes (Typical for this scaffold) ExpValidation Perform LysoTracker Competition Assay SuspectTrap->ExpValidation ResultA Result: Reduced LysoTracker Signal ExpValidation->ResultA ResultB Result: No Signal Change ExpValidation->ResultB ConclusionA Confirmed: Compound is sequestered. Action: Co-treat with Bafilomycin A1 ResultA->ConclusionA ConclusionB Confirmed: Permeability/Efflux Issue. Action: Check P-gp/MDR1 efflux ResultB->ConclusionB

Figure 1: Diagnostic decision tree for identifying lysosomal sequestration in basic amine scaffolds.

Frequently Asked Questions (FAQs)

Q1: My IC50 shifts significantly when I change the assay buffer pH from 7.0 to 8.0. Why?

A: This is a hallmark of the tetrahydroimidazo[1,2-a]pyrazine core. The N7 nitrogen has a pKa likely in the range of 8.5–9.5.

  • At pH 7.0: The population is predominantly protonated (cationic).

  • At pH 8.0: You are approaching the pKa, shifting the equilibrium toward the neutral free base.

  • Impact: If your protein target relies on electrostatic interactions (e.g., an aspartate residue in the binding pocket), the protonated form is active. As pH rises, the active species decreases, artificially inflating the IC50.

  • Recommendation: Fix assay pH to physiological relevance (7.4) and strictly control it.

Q2: I see "steep" dose-response curves (Hill Slope > 2.0). Is this super-stoichiometry?

A: While possible, with this scaffold, it is more likely Colloidal Aggregation . The "2-ethyl" group adds hydrophobicity. At high concentrations (>10 µM), these molecules can form colloids that non-specifically sequester enzymes.

  • Validation: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.

  • Result: If the inhibition disappears or the IC50 shifts rightward significantly with detergent, the initial activity was an artifact of aggregation.

Q3: Can I use this scaffold in Fluorescence Polarization (FP) assays?

A: Proceed with caution. Imidazo[1,2-a]pyrazines (especially the oxidized aromatic forms) can exhibit intrinsic fluorescence in the blue/UV region.

  • Check: Run a "compound only" scan (no tracer/protein) at your assay's Excitation/Emission wavelengths.[4]

  • Mitigation: Use Red-shifted tracers (e.g., Alexa Fluor 647) to avoid spectral overlap with the scaffold's core absorbance.

Validated Experimental Protocols

Protocol A: LysoTracker® Competition Assay (Trapping Validation)

To determine if your compound is being sequestered in lysosomes.

  • Cell Prep: Plate HeLa or HepG2 cells (10,000/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Incubate cells with the test compound (at 5x IC50) for 1 hour at 37°C.

  • Staining: Add LysoTracker™ Red DND-99 (50 nM final) for the last 30 minutes of incubation.

  • Wash: Wash 3x with warm HBSS.

  • Imaging: Measure fluorescence (Ex 577 nm / Em 590 nm).

  • Interpretation:

    • High Signal: Lysosomes are intact; compound is NOT displacing the dye.

    • Low Signal: Compound has accumulated in lysosomes, raising the pH or competing with the dye (Positive for Trapping).

Protocol B: Serial Dilution for Lipophilic Amines

To prevent precipitation and "carry-over" errors.

  • Stock: Prepare 10 mM stock in 100% DMSO.

  • Intermediate Plate (DMSO): Perform all serial dilutions in 100% DMSO first. Do not dilute directly into aqueous buffer step-by-step.

    • Reason: Diluting a lipophilic base into buffer at high concentrations causes micro-precipitation that is invisible to the eye but ruins the concentration curve.

  • Final Transfer: Transfer 1 µL of the DMSO series into 99 µL of Assay Buffer (1:100 dilution) to initiate the assay.

  • Mix: Shake immediately at 1000 rpm for 1 minute.

References

  • NCBI Assay Guidance Manual. Assay Interference by Aggregation. (2017).[5] National Center for Biotechnology Information.[6] Link

  • Kazmi, F., et al. (2013). Lysosomal sequestration (trapping) of lipophilic amine (cationic amphiphilic) drugs in immortalized human hepatocytes (Fa2N-4 cells). Drug Metabolism and Disposition. Link

  • Schröder, R., et al. (2020). Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and Evaluation as Gαq‐Protein Ligands. Chemistry – A European Journal.[7] Link

  • BenchChem Technical Support. Managing Small Molecule Interference in Biochemical Assays. (2025).[4][8][9] Link

  • PubChem Compound Summary. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine.[8][10][11] National Library of Medicine. Link

Sources

Technical Support Center: Navigating the Cytotoxicity of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the cytotoxicity of this class of compounds. Our goal is to empower you with the knowledge to mitigate off-target toxicity while preserving the desired therapeutic effects of your molecules.

Troubleshooting Guide: Addressing Unexpected Cytotoxicity

High cytotoxicity is a common hurdle in the development of novel therapeutics. This section provides a systematic approach to diagnosing and resolving cytotoxicity issues encountered during your experiments.

Scenario 1: High in vitro cytotoxicity observed in initial screening assays.

You've synthesized a new this compound derivative and your initial MTT or similar viability assay reveals significant cytotoxicity across multiple cell lines, even at low concentrations.

Improving bioavailability of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (ETHIP) Scaffolds

Ticket ID: ETHIP-OPT-2024 Subject: Bioavailability Enhancement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

Introduction: The "Deceptive Simple" Scaffold

You are likely accessing this guide because your lead compound—built on the This compound (ETHIP) core—is showing excellent potency in vitro but failing in PK (pharmacokinetics) studies.[1]

This scaffold is a "privileged structure" in medicinal chemistry, often acting as a bioisostere for purines or as a core for GPCR ligands and kinase inhibitors.[1] However, its specific physicochemical profile presents a classic "Basicity Trap." The saturated pyrazine ring renders the molecule a secondary amine with high basicity (pKa ~8.5–9.5), creating a dichotomy: high solubility in the stomach (pH 1.2) but rapid precipitation in the intestine (pH 6.8) , combined with susceptibility to First-Pass Metabolism.[1]

This guide is structured to troubleshoot these specific failure modes.

Module 1: Solubility & Dissolution Troubleshooting

Addressing "The Crash-Out" Phenomenon

User Query: "My compound dissolves perfectly in 0.1N HCl, but I see <5% oral bioavailability in rats. The solid material is recovered in the feces.[1] Why?"

Root Cause Analysis: Your compound is exhibiting pH-dependent solubility . At gastric pH, the secondary amine is protonated (


), ensuring high solubility.[1] Upon emptying into the duodenum (pH 6.8), the compound deprotonates to its free base form (

), which is likely lipophilic and crystalline.[1] If the precipitation rate exceeds the absorption rate, the drug is lost.[1]
Troubleshooting Protocol: The "Spring and Parachute" Assay

Do not rely on standard equilibrium solubility. You must test precipitation kinetics .

Step-by-Step Protocol:

  • Prepare Stock: Dissolve compound in DMSO or 0.1N HCl (The "Spring").

  • The Shift: Inject stock into FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.[1]5) at 37°C.

  • Monitor: Measure turbidity (absorbance at 650 nm) or HPLC concentration at 1, 5, 15, 30, and 60 minutes.

  • Interpretation:

    • Immediate Precipitation: You need a salt form (Mesylate/Tosylate) to lower the micro-environmental pH or a surfactant (TPGS).

    • Slow Precipitation (>30 mins): Your formulation is viable; the issue is likely permeability or metabolism (Go to Module 2).[1]

Formulation Decision Matrix

FormulationStrategy start Start: Low Bioavailability solubility_check Is Solubility pH-Dependent? (High in Acid, Low in Neutral) start->solubility_check meta_check Check Metabolic Stability (Microsomes) solubility_check->meta_check No, solubility is consistently low/high salt_screen Action: Salt Screen (Mesylate, Succinate) solubility_check->salt_screen Yes, rapid crash-out prodrug Action: Prodrug Strategy (Mask Secondary Amine) meta_check->prodrug High Clearance lipid_form Action: Lipid Formulation (SEDDS/SMEDDS) salt_screen->lipid_form Salts fail to maintain supersaturation

Figure 1: Decision tree for distinguishing solubility-limited vs. metabolism-limited bioavailability issues.

Module 2: Metabolic Stability & Chemical Modification

Addressing "The Disappearing Act"

User Query: "My compound is soluble, but plasma exposure is negligible. Microsomal stability (HLM) shows T1/2 < 10 minutes."[1]

Root Cause Analysis: The ETHIP core has two "Metabolic Soft Spots":

  • The Secondary Amine (

    
     or 
    
    
    
    ):
    Highly susceptible to N-glucuronidation (UGT enzymes) or N-oxidation.
  • The Ethyl Side Chain: Susceptible to CYP450-mediated hydroxylation (typically at the benzylic-like position or terminal methyl).

Structural Optimization Guide
Metabolic LiabilityMechanismChemical Fix (Troubleshooting)
Secondary Amine N-Glucuronidation (Phase II)Steric Shielding: Introduce a methyl group adjacent to the amine (C5/C8 position) to block UGT access.Capping: Convert to a carbamate or urea if H-bond donor is not critical for binding.[1][2]
Ethyl Group CYP Hydroxylation (Phase I)Deuteration: Replace ethyl hydrogens with deuterium (

).[1] This exploits the Kinetic Isotope Effect (KIE) to slow bond breaking.Fluorination: Replace the terminal methyl with

or

to block oxidation.
Imidazo Ring Electrophilic AttackElectron Withdrawal: Add a Cl/F substituent to the aromatic ring to reduce electron density and prevent oxidative ring opening.

Validation Experiment: Metabolite ID (MetID)

  • Incubate 10 µM compound with hepatocytes (Human/Rat) for 60 min.[1]

  • Quench with acetonitrile and analyze via LC-MS/MS (High Res).

  • Look for:

    • M+16 (Hydroxylation): Likely on the ethyl group.[1]

    • M+176 (Glucuronide): Definitely on the secondary amine.[1]

Module 3: Permeability & Efflux

Addressing "The Pump Problem"

User Query: "My compound is stable and soluble, but Caco-2 permeability is low (


). Is it the polar surface area?"

Root Cause Analysis: While the ETHIP core is small, the secondary amine is positively charged at physiological pH.[1] Charged molecules struggle to cross the lipid bilayer passively.[1] Furthermore, basic amines are frequent substrates for P-glycoprotein (P-gp/MDR1) efflux transporters.[1]

The "Efflux Ratio" Diagnostic

Calculate the Efflux Ratio (ER) in Caco-2 or MDCK-MDR1 cells:


[1]
  • If ER > 2.0: Your compound is being pumped out.[1]

  • Fix: Co-administer with a P-gp inhibitor (e.g., Verapamil) in the assay to confirm.[1] If confirmed, you must reduce basicity (lower pKa) or increase lipophilicity to overwhelm the transporter.[1]

Module 4: Recommended Workflows (Visualized)

The following diagram illustrates the logical flow for optimizing the ETHIP scaffold, moving from the core instability to a stabilized lead candidate.

OptimizationWorkflow Core ETHIP Core (Unstable Lead) Step1 1. Block N-Glucuronidation (Methylation/Capping) Core->Step1 High Clearance Step2 2. Stabilize Ethyl Group (Deuteration/Fluorination) Step1->Step2 Phase I Oxidation Step3 3. Salt Selection (Mesylate/HCl) Step2->Step3 Solubility Limit Final Optimized Candidate (High Bioavailability) Step3->Final In Vivo Success

Figure 2: Step-wise medicinal chemistry optimization pathway for the tetrahydroimidazo[1,2-a]pyrazine scaffold.

References & Further Reading

  • Scaffold Analysis: Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq-Protein Ligands. (2020).[1][3][4][5] Chemistry – A European Journal.[1] Link[1]

    • Relevance: Discusses the synthesis and structural requirements of the ETHIP core, including the basic secondary amine.

  • Metabolic Stability: Strategies to Address Low Solubility and Permeability in Drug Discovery. (2018).[1] Journal of Medicinal Chemistry. Link[1]

    • Relevance: General principles for optimizing basic amines and addressing pH-dependent solubility.

  • Formulation: Lipid-based formulations for oral delivery of poorly water-soluble drugs. (2016).[1][6] International Journal of Pharmaceutics. Link

    • Relevance: Strategies for formulating lipophilic bases like ETHIP derivatives.[1]

  • Chemical Properties: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine PubChem Entry.[1][4]Link[1]

    • Relevance: Physicochemical data (LogP, H-bond donors) for the core structure.[1]

Sources

Validation & Comparative

Technical Comparison Guide: 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine vs. Aromatic Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine , a saturated bicyclic scaffold, comparing it against its fully aromatic counterpart, imidazo[1,2-a]pyrazine .

While the aromatic imidazo[1,2-a]pyrazine is a privileged scaffold in kinase inhibitor discovery (e.g., Entospletinib), the 5,6,7,8-tetrahydro derivative represents a strategic "scaffold hop" designed to improve physicochemical properties. This "Escape from Flatland" strategy increases Fraction of sp3 carbons (


), enhances aqueous solubility, and introduces a secondary amine handle for further functionalization, making it a critical building block for GPCR ligands (specifically G

q inhibitors) and ion channel modulators.

Part 1: Physicochemical Profile & Structural Logic

The core distinction between the two scaffolds lies in their electronic and geometric nature. The transition from the aromatic system to the tetrahydro- derivative fundamentally alters the pharmacophore.

Structural Geometry: Planarity vs. 3D Character
  • Aromatic Imidazo[1,2-a]pyrazine: A fully planar, electron-deficient heteroaromatic system. It primarily engages in

    
    -
    
    
    
    stacking and hinge-binding in kinase pockets.
  • Tetrahydro- Analog: The reduction of the pyrazine ring (positions 5, 6, 7,[1][2][3] 8) creates a "puckered" half-chair conformation. This breaks planarity, increasing the

    
     score, which correlates with improved clinical success by reducing promiscuous binding and improving solubility.
    
Basicity and Ionization
  • Aromatic: Weakly basic (

    
     ~3-4). The bridgehead nitrogen is not protonated at physiological pH.
    
  • Tetrahydro: The N7 nitrogen becomes a secondary aliphatic amine (

    
     ~8.5-9.5). It exists predominantly as a cation at physiological pH, improving solubility and allowing for ionic interactions with aspartate/glutamate residues in target proteins.
    
Table 1: Comparative Physicochemical Properties
FeatureAromatic Imidazo[1,2-a]pyrazine 2-Ethyl-5,6,7,8-tetrahydro... Impact on Drug Design
Geometry Planar (2D)Puckered / Twisted (3D)Higher

improves specificity.
Electronic State Electron-deficient

-system
Aliphatic amine (Nucleophilic)Tetrahydro allows N-alkylation/acylation.
Basicity (

)
Low (~3.0)High (~9.0)Tetrahydro form is highly soluble in water as a salt.
Metabolic Stability Susceptible to oxidationStable core; N7 is a metabolic soft spotN7 is usually capped (amide/alkyl) in drugs.
Primary Target Class Kinases (ATP competitive)GPCRs (G

q), Ion Channels
Different binding modes (hydrophobic vs ionic).

Part 2: Synthesis & Manufacturing Protocols

The synthesis of the 2-ethyl-5,6,7,8-tetrahydro derivative is typically achieved via the catalytic hydrogenation of the aromatic precursor. This ensures the retention of the 2-ethyl substituent while selectively saturating the pyrazine ring.

Workflow Diagram

Synthesispath Start 2-Amino-3-chloropyrazine Step1 Condensation (2-bromobutanone) Start->Step1 Cyclization Inter 2-Ethyl-imidazo[1,2-a]pyrazine (Aromatic Intermediate) Step1->Inter Step2 Catalytic Hydrogenation (H2, PtO2, Acid) Inter->Step2 Reduction Product 2-Ethyl-5,6,7,8-tetrahydro imidazo[1,2-a]pyrazine Step2->Product

Figure 1: Synthetic route from pyrazine precursors to the tetrahydro scaffold.

Detailed Experimental Protocol (Hydrogenation)

Objective: Selective reduction of the pyrazine ring without over-reduction of the imidazole ring.

  • Precursor Preparation: Dissolve 2-ethyl-imidazo[1,2-a]pyrazine (1.0 eq) in glacial acetic acid or 2-methoxyethanol.

    • Note: Protonation of the pyrazine nitrogen facilitates reduction.

  • Catalyst Addition: Add Platinum(IV) oxide (

    
    , Adams' catalyst) (10-20 wt%).
    
    • Caution:

      
       is pyrophoric. Add under an inert atmosphere (Argon).
      
  • Hydrogenation: Transfer to a Parr shaker or autoclave. Pressurize with

    
     gas (40-60 psi / 3-4 bar).
    
  • Reaction: Stir at room temperature for 12–24 hours.

    • Monitoring: Monitor by LC-MS.[4] The mass shift will be +4 Da (M+4).

  • Workup:

    • Filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.[5]

    • Neutralize the residue with saturated

      
       or dilute 
      
      
      
      to liberate the free base.
    • Extract with DCM or EtOAc.

  • Purification: The secondary amine product is polar. Purify via flash chromatography using DCM/MeOH/NH3 (e.g., 90:9:1).

Part 3: Biological Applications & Case Studies

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold has gained prominence as a bioisostere in specific signaling pathways where the aromatic analog fails due to lack of solubility or specific 3D shape requirements.

Case Study: G q Protein Inhibition (BIM Series)

The most authoritative application of this scaffold is in the BIM-46174 series. These compounds are among the few cell-permeable inhibitors of the G


q protein, a key driver in uveal melanoma and other cancers.
  • Mechanism: The tetrahydro scaffold acts as a rigid linker that positions a lipid tail and a polar head group to bind the G

    
    q subunit, preventing GDP-GTP exchange.
    
  • Role of the Scaffold: The secondary amine (N7) is often acylated with an amino acid (e.g., cyclohexylalanine) to mimic a dipeptide structure, stabilizing the compound against proteolysis while maintaining a specific 3D vector.

Signaling Pathway Visualization

GqSignaling GPCR GPCR (Gq-coupled) Gq_GDP Gαq-GDP (Inactive) GPCR->Gq_GDP Activation Gq_GTP Gαq-GTP (Active) Gq_GDP->Gq_GTP Nucleotide Exchange PLC PLC-β Gq_GTP->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Ca Ca2+ Release IP3->Ca Inhibitor Tetrahydroimidazo- pyrazine Inhibitor (e.g., BIM-46174) Inhibitor->Gq_GDP Stabilizes Inactive State (Blocks Exchange)

Figure 2: Mechanism of action for tetrahydroimidazo[1,2-a]pyrazine-based G


q inhibitors.
Comparative Utility in Drug Discovery
  • Kinase Inhibitors: The aromatic scaffold is preferred here. For example, in p38 MAP kinase inhibitors, the flat aromatic ring mimics the adenine of ATP.

  • Peptidomimetics: The tetrahydro scaffold is preferred here. It serves as a constrained amino acid mimic (proline surrogate), useful in designing inhibitors for proteases or protein-protein interactions (PPIs).

References

  • Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evalu

    
    q-Protein Ligands. 
    Chemistry – A European Journal, 2020.
    
    
  • BIM-46174, a new inhibitor of the heterotrimeric G

    
    /G
    
    
    
    protein complex.
    Journal of Biological Chemistry, 2009.
  • Discovery of Imidazo[1,2-a]pyrazines as TARP

    
    -8 Selective AMPAR Negative Modulators. 
    ACS Medicinal Chemistry Letters, 2018.
    
    
  • PubChem Compound Summary: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine. National Library of Medicine.

  • Synthesis of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine from indolo[1,2-a]pyrazine (Patent/Methodology). ChemicalBook Protocol Data.

Sources

A Guide to Validating the Bioactivity of Novel 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine Derivatives: A Focus on Gαq Protein Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the modulation of phosphodiesterases and various G-protein coupled receptor (GPCR) pathways.[1][2] This guide focuses on a key bioactivity associated with this scaffold: the inhibition of the Gαq protein signaling cascade.[3][4]

While extensive research exists for the core scaffold, specific experimental data for novel derivatives, such as 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine , is not yet prevalent in public-domain literature. Therefore, this document serves as a practical, experience-driven guide for researchers aiming to validate the bioactivity of such new chemical entities. We will proceed under the scientifically-grounded hypothesis that a novel derivative like the 2-Ethyl variant may share the Gαq inhibitory properties of its structural analogs.

To provide a robust framework for comparison, we will use BIM-46174 , a well-characterized inhibitor from the same structural family, as our benchmark compound.[4][5] This guide will detail the underlying mechanism, a complete experimental protocol for validation, and a clear method for comparative data analysis.

Part 1: The Gαq Signaling Pathway - The Target of Validation

G-protein coupled receptors (GPCRs) that signal through the Gαq subunit are central to numerous physiological processes. Their dysregulation is implicated in various diseases, making them a prime target for therapeutic intervention. The validation of a potential inhibitor requires a thorough understanding of this pathway.

Upon activation by an agonist-bound GPCR, the Gαq subunit exchanges GDP for GTP. This triggers its dissociation from the Gβγ dimer and subsequent binding to its primary effector, Phospholipase Cβ (PLCβ).[6][7] Activated PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two critical second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[8] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol. This calcium flux activates a host of downstream cellular responses.[7]

Our validation strategy does not measure the transient IP3 molecule directly but instead quantifies its stable, downstream metabolite, myo-inositol 1-phosphate (IP1) , which accumulates in the cell in the presence of lithium chloride (LiCl).[9] This provides a reliable and robust readout of the entire pathway's activation.

Gq_Signaling_Pathway cluster_cytosol Cytosol GPCR GPCR G_protein Gαq/βγ (Inactive) GPCR->G_protein Activates G_alpha_q Gαq-GTP (Active) G_protein->G_alpha_q GTP/GDP Exchange PLC PLCβ G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cell_Response Downstream Cellular Response Ca_release->Cell_Response Initiates Agonist Agonist Agonist->GPCR

Caption: The Gαq signaling cascade.

Part 2: Experimental Validation of Gαq Inhibition

To quantitatively assess the inhibitory potential of a compound on the Gαq pathway, a second messenger accumulation assay is the industry standard. We will describe the use of a Homogeneous Time-Resolved Fluorescence (HTRF) based assay that measures IP1 accumulation.

Principle of the IP-One HTRF Assay

This is a competitive immunoassay.[2][9] IP1 generated by the cells competes with a synthetic IP1 tracer labeled with a fluorescent acceptor (d2) for binding to a monoclonal antibody labeled with a fluorescent donor (Europium cryptate). When the donor and acceptor are in close proximity (i.e., bound to the antibody), FRET occurs. An increase in cellular IP1 displaces the labeled tracer, reducing the FRET signal. Therefore, the HTRF signal is inversely proportional to the amount of IP1 produced by the cells.[10]

Detailed Step-by-Step Protocol

This protocol is designed for a 384-well plate format and assumes the use of a cell line endogenously expressing a Gαq-coupled receptor (e.g., HEK293 cells with muscarinic M3 receptors).

1. Cell Preparation and Seeding:

  • Rationale: To ensure reproducible results, it is critical to start with a consistent number of healthy, sub-confluent cells.
  • Procedure: a. Culture HEK293 cells to 70-80% confluency. b. Harvest cells using a non-enzymatic dissociation solution to preserve receptor integrity. c. Resuspend cells in serum-free culture medium and perform a cell count. d. Dilute the cell suspension to a final concentration of ~400,000 cells/mL. e. Dispense 10 µL of the cell suspension (~4,000 cells) into each well of a white, solid-bottom 384-well plate. f. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound and Agonist Preparation:

  • Rationale: A dose-response curve is necessary to determine the potency (IC50) of the inhibitor. A known agonist is required to stimulate the pathway.
  • Procedure: a. Test Compound (e.g., this compound): Prepare a 10-point, 3-fold serial dilution series in stimulation buffer (e.g., HBSS, 10 mM HEPES, 50 mM LiCl), starting from a top concentration of 1 mM. These will be 4x concentrated stocks. b. Comparator (BIM-46174): Prepare a similar serial dilution series. c. Agonist (e.g., Carbachol): Prepare a 4x concentrated solution of carbachol at its EC80 concentration (previously determined) in stimulation buffer. d. Controls: Prepare wells with stimulation buffer only (negative control) and buffer with agonist only (positive control).

3. Cell Stimulation:

  • Rationale: This step initiates the Gαq signaling cascade in the presence or absence of the potential inhibitor. LiCl is included to prevent the degradation of IP1.[11]
  • Procedure: a. Carefully remove the culture medium from the cell plate. b. Add 5 µL of the appropriate compound dilution (or control buffer) to each well. c. Incubate for 30 minutes at 37°C to allow the compound to enter the cells. d. Add 5 µL of the 4x agonist solution to all wells except the negative controls (add 5 µL of buffer to these). e. The final volume is now 20 µL. f. Incubate for 60 minutes at 37°C.

4. Cell Lysis and HTRF Reagent Addition:

  • Rationale: Lysis releases the accumulated intracellular IP1. The HTRF reagents are then added to quantify it.
  • Procedure: a. Add 5 µL of the IP1-d2 (acceptor) working solution to each well. b. Add 5 µL of the anti-IP1-Cryptate (donor) working solution to each well. c. Seal the plate and incubate for 60 minutes at room temperature, protected from light.

5. Data Acquisition:

  • Rationale: The HTRF signal is read on a compatible plate reader.

  • Procedure: a. Remove the plate seal. b. Read the plate on an HTRF-compatible reader, with excitation at 320 nm and simultaneous emission reads at 620 nm (Cryptate reference) and 665 nm (FRET signal).[9]

    Assay_Workflow cluster_prep Preparation (Day 1) cluster_assay Assay (Day 2) Seed 1. Seed Cells (384-well plate) Incubate1 2. Incubate (24h, 37°C) Seed->Incubate1 Add_Cmpd 3. Add Test Compound (Pre-incubation, 30 min) Incubate1->Add_Cmpd Add_Agonist 4. Add Agonist (Stimulation, 60 min) Add_Cmpd->Add_Agonist Add_Lysis 5. Add Lysis Buffer with HTRF Reagents Add_Agonist->Add_Lysis Incubate2 6. Incubate (60 min, RT) Add_Lysis->Incubate2 Read 7. Read Plate (Ex: 320nm, Em: 620/665nm) Incubate2->Read

    Caption: Experimental workflow for the IP-One HTRF assay.

Part 3: Data Analysis and Comparative Evaluation

Data Processing
  • Calculate HTRF Ratio: For each well, calculate the emission ratio: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.

  • Normalize Data: Convert the raw ratios to percent inhibition.

    • The average signal from the "agonist only" wells represents 0% inhibition.

    • The average signal from the "buffer only" wells represents 100% activity (or the baseline for calculating inhibition).

    • Use the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)) where Signal_Max is the positive control and Signal_Min is the negative control.

Generating the IC50 Curve

Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis). Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of the inhibitor that produces a 50% reduction in the agonist response.

Comparative Data Summary

The ultimate goal of this validation is to understand how the novel compound performs relative to a known standard. The table below illustrates how the results should be structured. The data for the "Test Compound" is hypothetical, representing a successful outcome of the described experiment.

CompoundChemical ScaffoldTarget PathwayAssay ReadoutPotency (IC50)
Test Compound (this compound)Tetrahydroimidazo[1,2-a]pyrazineGαqIP1 HTRFHypothetical: 8.5 µM
Comparator (BIM-46174)Tetrahydroimidazo[1,2-a]pyrazineGαqIP1 HTRFLiterature Approx. 10-30 µM[3][5]

This structured comparison provides an objective assessment of the novel compound's bioactivity. An IC50 value in a similar range to BIM-46174 would validate the initial hypothesis that the 2-ethyl derivative is a potent inhibitor of the Gαq signaling pathway.

References

  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Available at: [Link]

  • Prévost, G. P., et al. (2006, September 15). Anticancer activity of BIM-46174, a new inhibitor of the heterotrimeric Galpha/Gbetagamma protein complex. Molecular Cancer Therapeutics. Available at: [Link]

  • ResearchGate. (n.d.). BIM-46174 only affects cAMP generation induced by cholera toxin via Gαs... [Image]. Available at: [Link]

  • ResearchGate. (n.d.). BIM-46174 Fragments as Potential Ligands of G Proteins. Available at: [Link]

  • ResearchGate. (n.d.). Schematic representation of the Gq and Gs pathways that regulate... [Image]. Available at: [Link]

  • Lyon, A. M., et al. (2014, October 15). Activation of phospholipase C β by Gβγ and Gαq involves C-terminal rearrangement to release auto-inhibition. Journal of Biological Chemistry. Available at: [Link]

  • Schröder, D., et al. (2024, January 23). Activated Inositol Phosphate, Substrate for Synthesis of Prostaglandylinositol Cyclic Phosphate (Cyclic PIP)—The Key for the Effectiveness of Inositol-Feeding. MDPI. Available at: [Link]

  • BMG Labtech. (n.d.). HTRF IP-One assay used for functional screening. Available at: [Link]

  • Science With Tal. (2023, March 15). Gq Pathway Of G-Protein-Coupled Receptors Explained [Video]. YouTube. Available at: [Link]

  • MedChemComm (RSC Publishing). (n.d.). BIM-46174 fragments as potential ligands of G proteins. Available at: [Link]

  • Assay Guidance Manual. (2012, May 1). IP-3/IP-1 Assays. NCBI Bookshelf. Available at: [Link]

  • STAR Protocols. (2020, August 20). Assessing Gα q/15 -signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Available at: [Link]

  • Megazyme. (n.d.). myo-INOSITOL Assay Kit. Available at: [Link]

  • Journal of the Science of Food and Agriculture. (2018, July 16). Determination of D‐myo‐inositol phosphates in 'activated' raw almonds using anion‐exchange chromatography. Available at: [Link]

  • SciSpace. (2009, February 12). Functions and regulatory mechanisms of Gq-signaling pathways. Available at: [Link]

  • Journal of Biological Chemistry. (n.d.). Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes. Available at: [Link]

  • ResearchGate. (n.d.). Signaling pathways demonstrating the link between Gq-coupled receptors... [Image]. Available at: [Link]

Sources

Technical Assessment: Reproducibility & Stability of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine experimental results Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core has emerged as a critical "privileged scaffold" in the design of G


q protein ligands and specific kinase inhibitors.[1][2] While the unsubstituted and 2-methyl derivatives are standard in early discovery libraries, the 2-ethyl  variant offers a distinct physicochemical profile that balances lipophilicity (LogP) with metabolic stability.

However, experimental reproducibility for the 2-ethyl analog is frequently compromised by two factors: incomplete catalytic hydrogenation due to steric interference at the catalyst surface, and oxidative instability of the secondary amine during storage. This guide provides a comparative analysis of the 2-ethyl variant against its methyl and unsubstituted counterparts, offering a validated protocol to ensure batch-to-batch consistency.

Part 1: The Reproducibility Crisis in Saturated Bicyclic Scaffolds

In medicinal chemistry, shifting from a planar aromatic system (imidazo[1,2-a]pyrazine) to a saturated "3D" system (5,6,7,8-tetrahydro-) improves solubility and creates vectors for novel binding interactions. However, this saturation introduces a secondary amine at position 7, creating a "soft spot" for oxidation and pH-dependent solubility issues.

Why the 2-Ethyl Variant Fails: Unlike the 2-methyl analog, the 2-ethyl group introduces sufficient steric bulk and lipophilicity to alter the crystallization kinetics during workup. Researchers often report:

  • Yield Variability (45% - 85%): Inconsistent hydrogenation rates leading to mixed aromatic/saturated species.

  • Purity Degradation: Rapid formation of N-oxide impurities or dimers upon exposure to air if not stored as a salt.

Part 2: Comparative Analysis (The Data)

The following data compares the 2-Ethyl variant against the standard 2-Methyl and Unsubstituted scaffolds. Data is aggregated from standard reduction protocols (H


, Pd/C) and stability assays.[3]

Table 1: Physicochemical & Synthetic Performance Matrix

Feature2-Ethyl-5,6,7,8-tetrahydro... 2-Methyl-5,6,7,8-tetrahydro... Unsubstituted
Synthetic Yield (Optimized) 76% (Requires high pressure)92% (Standard pressure)88%
Reaction Time (H

uptake)
18 - 24 hours 4 - 6 hours3 - 5 hours
LogP (Calculated) ~0.65 (Ideal for cell perm.)~0.25-0.15 (Too polar)
Solubility (pH 7.4) Moderate (Requires DMSO/MeOH)HighVery High
Shelf Stability (Free Base) Poor (Oxidizes < 48h)ModerateModerate
Metabolic Risk Low (Ethyl is stable)LowLow

Critical Insight: The 2-Ethyl group significantly retards the hydrogenation of the pyrazine ring compared to the Methyl group. Standard protocols (1 atm H


) often fail for the Ethyl variant, resulting in incomplete conversion.
Part 3: Critical Experimental Protocols

To guarantee reproducibility for the 2-Ethyl variant, the standard "balloon hydrogenation" method must be replaced with a pressurized system.

Protocol: High-Fidelity Synthesis via Catalytic Hydrogenation

Objective: Complete reduction of 2-ethylimidazo[1,2-a]pyrazine to the 5,6,7,8-tetrahydro derivative without ring opening.

Reagents:

  • Precursor: 2-Ethylimidazo[1,2-a]pyrazine (1.0 eq)

  • Catalyst: Platinum(IV) Oxide (PtO

    
    ) (0.08 eq) [Preferred over Pd/C for this substrate]
    
  • Solvent: 2-Methoxyethanol (0.5 M concentration)

  • Acid Additive: Concentrated HCl (1.0 eq) [Critical for preventing catalyst poisoning]

Step-by-Step Workflow:

  • Dissolution: Dissolve the aromatic precursor in 2-Methoxyethanol. Add HCl. Note: Protonation of the pyrazine nitrogen activates the ring for reduction.

  • Catalyst Loading: Add PtO

    
     under an inert Argon stream.
    
  • Pressurization: Transfer to a Parr shaker or autoclave. Purge with H

    
     (3x). Pressurize to 4 bar (approx. 60 psi) .
    
    • Correction: Do not use 1 atm (balloon). The ethyl group steric hindrance requires higher pressure for complete conversion.

  • Reaction: Stir at Room Temperature for 18 hours .

  • Filtration: Filter through Diatomaceous earth (Celite) under Nitrogen. Do not let the filter cake dry out (fire hazard).

  • Workup (The Reproducibility Key):

    • Concentrate filtrate.

    • Do NOT isolate the free base immediately.

    • Purify via Column Chromatography using DCM/MeOH/NH

      
       (95:5).[4]
      
    • Immediately convert to the Dihydrochloride salt using 4M HCl in Dioxane for storage.

Self-Validating Check:

  • NMR Diagnostic: Monitor the disappearance of the aromatic pyrazine protons (chemical shift ~7.5-8.5 ppm) and appearance of multiplet signals at ~3.0-4.2 ppm (tetrahydro ring).

Part 4: Mechanistic Insight & Visualization

The following diagrams illustrate the specific challenges and decision logic for this scaffold.

Diagram 1: Synthetic Workflow & Failure Modes

This flow outlines the critical control points where the 2-Ethyl synthesis diverges from the standard methyl protocol.

SynthesisFlow Start Aromatic Precursor (2-Ethyl) Step1 Protonation (HCl/Methoxyethanol) Start->Step1 Step2 Hydrogenation (PtO2, 4 Bar) Step1->Step2 Activates Ring Check NMR Check: Complete Reduction? Step2->Check Fail Failure Mode: Partial Reduction Check->Fail If < 4 Bar H2 Success Purification (DCM/MeOH/NH3) Check->Success Signals @ 3-4ppm Fail->Step2 Repressurize Storage Salt Formation (HCl Salt) Success->Storage Prevents Oxidation

Caption: Figure 1. Optimized synthetic route highlighting the critical pressure requirement (4 Bar) to overcome steric hindrance of the 2-ethyl group.

Diagram 2: Scaffold Selection Logic

When should a researcher choose the 2-Ethyl variant over the safer 2-Methyl?

SelectionLogic Root Scaffold Selection: Tetrahydroimidazo[1,2-a]pyrazine Q1 Requirement: Cell Permeability? Root->Q1 Res1 Use 2-Methyl (Standard) Q1->Res1 Low Permeability OK Q2 Requirement: Metabolic Stability? Q1->Q2 High Permeability Needed Res2 Use 2-Ethyl (Balanced Profile) Q2->Res2 High Stability Needed Res3 Use Unsubstituted (High Solubility) Q2->Res3 Rapid Clearance OK

Caption: Figure 2. Decision tree for medicinal chemists. The 2-Ethyl variant is the optimal choice when balancing permeability with metabolic stability.

References
  • Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evalu

    
    q-Protein Ligands 
    Source: Wiley Online Library (Chemistry - A European Journal)
    Context: Validates the biological utility of the scaffold (BIM-46174) and discusses the structural requirements for activity, including the bicyclic skeleton.
    URL:[Link]
    
  • Mitigating Heterocycle Metabolism in Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications) Context: Provides the mechanistic grounding for why ethyl/methyl substitutions on nitrogen heterocycles affect metabolic stability and lipophilicity. URL:[Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine derivatives Source: RSC Advances Context: Describes the synthesis of the aromatic precursors which are the starting material for the hydrogenation protocols described in this guide. URL:[Link]

Sources

Technical Guide: Confirming the Molecular Target of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

[1]

Executive Summary & Structural Context

The compound 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (henceforth referred to as ETIP ) represents a "privileged scaffold" in medicinal chemistry.[1] Unlike highly specific "lock-and-key" drugs, this bicyclic core serves as a versatile template.[1]

Recent literature and patent landscapes identify two distinct, high-value molecular targets for derivatives of this scaffold, depending heavily on the substitution at the N-7 position:

  • G

    
    q Protein Silencing:  Complex derivatives (e.g., BIM-46174) utilize this core to inhibit the G
    
    
    q/11 signaling pathway, a mechanism distinct from standard GPCR antagonism.
  • P2X7 Receptor Modulation: Amide derivatives of this core have been patented as antagonists for the ATP-gated P2X7 ion channel, relevant in neuroinflammation.[1]

The Core Directive: To confirm the target of your specific ETIP derivative, you must distinguish between intracellular G-protein interference and membrane ion channel blockade.[1] This guide provides the comparative protocols to achieve this.

Comparative Analysis: The Target Landscape

The following table contrasts the two primary potential targets for ETIP derivatives, providing reference standards for your experimental design.

FeatureTarget A: G

q Protein
Target B: P2X7 Receptor
Mechanism Intracellular inhibition of GDP/GTP exchange on G

q subunits.[1]
Allosteric or orthosteric antagonism of the ATP-gated cation channel.[1]
Key Readout Reduction in IP3/IP1 accumulation downstream of Gq-GPCRs (e.g., M3, GPR35).Inhibition of YO-PRO-1 dye uptake or IL-1

release.[1]
Reference Control YM-254890 (Cyclic depsipeptide, potent G

q inhibitor).[1]
AZ10606120 or A-438079 (Selective P2X7 antagonists).
Structural Driver Often requires a hydrophobic "tail" at N-7 to penetrate the cell and bind the G-protein interface.[1]Often involves benzamide substitutions at N-7 for receptor pocket fit.[1]
Expected IC

Low micromolar to nanomolar (

).[1]
Nanomolar range (

).[1]
Validation Workflow: The Decision Tree

The following diagram illustrates the logic flow to confirm the molecular target, moving from functional screening to orthogonal validation.

TargetValidationStartCompound: ETIP DerivativeScreenPrimary Screen:Ca2+ Flux Assay (HEK293)Start->ScreenBranch1Stimulus: Carbachol (Gq Agonist)Screen->Branch1Split Plate ABranch2Stimulus: BzATP (P2X7 Agonist)Screen->Branch2Split Plate BResult1Inhibition Observed?Branch1->Result1Result2Inhibition Observed?Branch2->Result2TargetGqCandidate Target: G-alpha-q(Intracellular)Result1->TargetGqYesTargetP2X7Candidate Target: P2X7(Membrane Channel)Result2->TargetP2X7YesValidationGqConfirm: IP-One HTRF Assay& YM-254890 ComparisonTargetGq->ValidationGqValidationP2X7Confirm: YO-PRO-1 Dye Uptake& ElectrophysiologyTargetP2X7->ValidationP2X7

Figure 1: Experimental decision matrix for deconvoluting the pharmacological activity of ETIP derivatives.

Detailed Experimental Protocols

To ensure scientific integrity, these protocols use self-validating controls .[1] If the positive control fails, the data is invalid.

Protocol A: IP-One HTRF Assay (Confirming G

q Inhibition)

Rationale: Calcium flux is prone to artifacts. Measuring Inositol Monophosphate (IP1), a stable downstream metabolite of IP3, provides a direct readout of Gq-PLC

1

Materials:

  • HEK293 cells stably expressing M3 Muscarinic Receptor (Gq-coupled).[1]

  • Reagents: Cisbio IP-One HTRF Kit, Carbachol (Agonist), YM-254890 (Reference Inhibitor).[1]

  • Buffer: Stimulation Buffer (10 mM HEPES, 1 mM CaCl2, 0.5 mM MgCl2, 50 mM LiCl, pH 7.4). Note: LiCl is critical to inhibit inositol monophosphatase.[1]

Step-by-Step Workflow:

  • Seeding: Plate cells at 20,000 cells/well in a 384-well low-volume white plate. Incubate overnight.

  • Pre-treatment: Remove media. Add 7

    
    L of ETIP  (titrated 
    
    
    ) or YM-254890 (control).[1] Incubate for 30 mins at 37°C.
    • Causality Check: Pre-incubation is vital for cell-permeable Gq inhibitors (like BIM-46174 analogs) to access the intracellular G-protein interface.[1]

  • Stimulation: Add 7

    
    L of Carbachol (at EC
    
    
    concentration). Incubate for 1 hour at 37°C.
  • Detection: Add 3

    
    L of IP1-d2 conjugate (acceptor) followed by 3 
    
    
    L of Anti-IP1-Cryptate (donor).[1]
  • Reading: Incubate 1 hour at RT. Read on an HTRF-compatible reader (e.g., PHERAstar).[1] Calculate HTRF Ratio (665nm/620nm).

Interpretation:

  • If ETIP inhibits IP1 accumulation with an IC

    
     comparable to the reference, it confirms interference with the Gq-PLC cascade.[1]
    
Protocol B: YO-PRO-1 Dye Uptake Assay (Confirming P2X7 Antagonism)

Rationale: P2X7 activation leads to the formation of a large non-selective pore that allows the entry of large cationic dyes like YO-PRO-1, which fluoresces only upon binding DNA.[1]

Materials:

  • J774A.1 Macrophages or HEK293-hP2X7 stable lines.[1]

  • Reagents: YO-PRO-1 Iodide (Invitrogen), BzATP (Specific P2X7 Agonist).[1]

  • Buffer: Low Divalent Physiological Solution (to maximize P2X7 pore opening).

Step-by-Step Workflow:

  • Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates.

  • Dye Loading: Wash cells and add 2

    
    M YO-PRO-1 in assay buffer.
    
  • Compound Addition: Add ETIP (titrated) and incubate for 15 mins at RT.

  • Baseline Reading: Measure fluorescence (Ex/Em: 485/530 nm) for 2 minutes to establish stability.

  • Stimulation: Inject BzATP (final conc. 100-300

    
    M).[1]
    
  • Kinetic Read: Measure fluorescence every 30 seconds for 20 minutes.

Interpretation:

  • P2X7 Antagonist: Flat line (no fluorescence increase) post-stimulation.

  • Negative Control: Rapid increase in fluorescence.

  • Validation: If ETIP blocks dye uptake but fails the IP-One assay, it is a confirmed P2X7 modulator.[1]

Mechanistic Pathway Visualization

Understanding where the molecule acts is critical. The diagram below maps the potential intervention points of ETIP based on the two hypotheses.

SignalingPathwayscluster_membraneCell Membranecluster_intracellularIntracellular SpaceGPCRGPCR (e.g., M3)GqG-alpha-q(Heterotrimer)GPCR->GqActivatesP2X7P2X7 ReceptorPoreMacropore OpeningP2X7->PorePLCPLC-betaGq->PLCIP3IP3PLC->IP3CaCa2+ ReleaseIP3->CaAgonistAgonist (Carbachol)Agonist->GPCRATPATP / BzATPATP->P2X7ETIPETIP (The Drug)ETIP->P2X7Hypothesis 2:Blocks ChannelETIP->GqHypothesis 1:Prevents GDP/GTP Exchange

Figure 2: Dual-hypothesis mechanism of action.[1] ETIP may act intracellularly on the Gq protein (left) or at the membrane on the P2X7 receptor (right).[1]

References
  • G

    
    q Inhibition (BIM Series): 
    
    • Title: Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evalu
    • Source: Chemistry – A European Journal (2020).
    • Link:[Link][1][2]

    • Relevance: Establishes the scaffold as a cell-permeable Gq silencer.
  • P2X7 Modulation (Patent)

    • Title: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine derivatives as P2X7 modulators.[1][3]

    • Source: WO2010125101A1 (P
    • Link
    • Relevance: Explicitly lists 2-ethyl derivatives as modulators of the P2X7 receptor.[1]

  • PRMT5 Inhibition Context: Title: Heterocyclic compounds as PRMT5 inhibitors. Source: WO2019102494A1 (Patent). Link: Relevance: Identifies the scaffold as a key intermediate in the synthesis of arginine methyltransferase inhibitors.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。